Heptylbenzene-d20
Description
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Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D,7D2,8D,9D,10D2,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNXAWYDQUGHGX-JAYKIUHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Heptylbenzene-d20 CAS number and molecular weight
Audience: Researchers, scientists, and drug development professionals.
Core Topic: Physicochemical Properties and Analytical Applications of Heptylbenzene-d20
This technical guide provides essential information on this compound, a deuterated form of heptylbenzene. The inclusion of deuterium atoms makes it a valuable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification.
Physicochemical Data
The fundamental properties of this compound are summarized below, with a comparison to its non-deuterated analogue, Heptylbenzene. This data is critical for experimental design, particularly in analytical chemistry.
| Property | This compound | Heptylbenzene |
| CAS Number | 634897-84-0[1][2] | 1078-71-3[3][4][5][6] |
| Molecular Formula | C₁₃D₂₀[1][7] | C₁₃H₂₀[3][4][5][6] |
| Molecular Weight | 196.43 g/mol [1][2] | 176.30 g/mol [3][5] |
| Synonyms | n-Heptylbenzene D20[1] | 1-Phenylheptane, n-Heptylbenzene[3][5] |
Experimental Protocols
Application as an Internal Standard in Quantitative Analysis
This compound is frequently utilized as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The rationale for its use lies in its chemical similarity to the analyte of interest (the non-deuterated heptylbenzene or structurally related compounds) while having a distinct mass due to the deuterium labeling. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
A generalized protocol for its use as an internal standard is as follows:
-
Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Sample Spiking: A precise volume of the this compound stock solution is added to all samples, calibration standards, and quality control samples before any extraction or sample preparation steps.
-
Sample Preparation: The samples are then subjected to the appropriate extraction and cleanup procedures. The presence of the internal standard throughout this process helps to account for any analyte loss.
-
Instrumental Analysis: The prepared samples are analyzed by GC-MS or LC-MS. The instrument is set to monitor for the mass-to-charge ratio (m/z) of both the analyte and this compound.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated for each sample. This ratio is then used to construct a calibration curve from the standard samples. The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative analytical experiment.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. n-Heptylbenzene-d20 | CymitQuimica [cymitquimica.com]
- 3. Benzene, heptyl- [webbook.nist.gov]
- 4. Benzene, heptyl- [webbook.nist.gov]
- 5. Heptylbenzene | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. n-Heptylbenzene, 98% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
Synthesis and Isotopic Purity of Heptylbenzene-d20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Heptylbenzene-d20. This deuterated analog of heptylbenzene is a valuable tool in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based quantitative analysis. This document outlines two primary synthetic methodologies, detailed analytical procedures for determining isotopic purity, and presents the expected quantitative data in a structured format.
Introduction
Deuterium-labeled compounds, such as this compound, are crucial in pharmaceutical research and development. The replacement of hydrogen with its heavier isotope, deuterium, can alter the physicochemical properties of a molecule, notably affecting its metabolic stability. This "kinetic isotope effect" can lead to improved pharmacokinetic profiles for drug candidates.[1] this compound, with full deuteration of the heptyl chain and the phenyl ring, serves as a non-radioactive, stable isotopic tracer for understanding the fate of alkylbenzene moieties in biological systems.
The synthesis of highly deuterated compounds presents unique challenges in achieving high isotopic enrichment and chemical purity. This guide details two effective strategies for the preparation of this compound: Catalytic Hydrogen-Deuterium (H-D) Exchange and Friedel-Crafts Alkylation using deuterated precursors. Furthermore, it provides in-depth protocols for the critical analysis of isotopic purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Synthetic Methodologies
Two primary routes are proposed for the synthesis of this compound:
-
Method A: Catalytic H-D Exchange of Heptylbenzene. This method involves the direct exchange of hydrogen atoms for deuterium on the heptylbenzene molecule using a catalyst and a deuterium source.
-
Method B: Friedel-Crafts Alkylation of Benzene-d6. This classic organic reaction involves the alkylation of a perdeuterated benzene ring with a heptylating agent.
Method A: Catalytic Hydrogen-Deuterium Exchange
Catalytic H-D exchange is a powerful technique for the deuteration of organic molecules.[2][3] In this method, heptylbenzene is subjected to a deuterium source, typically deuterium oxide (D₂O), in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C).[2] The reaction is often carried out under a hydrogen or deuterium atmosphere to facilitate the exchange process.
dot
Caption: Catalytic H-D Exchange Workflow for this compound Synthesis.
Method B: Friedel-Crafts Alkylation of Benzene-d6
The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for attaching alkyl substituents to an aromatic ring.[4][5] In this approach, perdeuterated benzene (Benzene-d6) is reacted with a suitable heptyl electrophile, typically generated from 1-chloroheptane or 1-heptene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6] To achieve full deuteration of the heptyl chain, a deuterated heptyl source would be required, which adds complexity and cost. A more practical approach for achieving a high degree of deuteration on the alkyl chain through this method would involve a subsequent H-D exchange of the initially formed heptylbenzene-d5. For the purpose of this guide, we will focus on the alkylation of benzene-d6 to produce heptylbenzene-d5, which can then be further deuterated via Method A.
dot
Caption: Friedel-Crafts Alkylation followed by H-D Exchange for this compound.
Experimental Protocols
Protocol for Method A: Catalytic H-D Exchange
Materials:
-
Heptylbenzene (98% purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
10% Palladium on carbon (Pd/C)
-
Anhydrous sodium sulfate
-
Hexane
-
Argon gas
Procedure:
-
A 100 mL stainless steel autoclave is charged with heptylbenzene (10 g, 56.7 mmol), D₂O (50 mL), and 10% Pd/C (1.0 g).
-
The autoclave is sealed and purged with argon gas three times.
-
The reaction mixture is heated to 150°C with vigorous stirring for 48 hours.
-
After cooling to room temperature, the reaction mixture is diluted with hexane (50 mL) and filtered to remove the catalyst.
-
The organic layer is separated, and the aqueous layer is extracted with hexane (2 x 25 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is achieved by fractional distillation under reduced pressure to afford the final product.
Protocol for Method B: Friedel-Crafts Alkylation
Materials:
-
Benzene-d6 (99.5 atom % D)
-
1-Chloroheptane
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon gas
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, anhydrous AlCl₃ (8.3 g, 62.2 mmol) and anhydrous DCM (50 mL) are added under an argon atmosphere.
-
The suspension is cooled to 0°C, and 1-chloroheptane (7.5 g, 55.7 mmol) is added dropwise.
-
Benzene-d6 (5.0 g, 59.4 mmol) is then added dropwise over 30 minutes, maintaining the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 4 hours.
-
The reaction is quenched by the slow addition of crushed ice, followed by 1 M HCl (50 mL).
-
The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 25 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting heptylbenzene-d5 is purified by column chromatography on silica gel (hexane as eluent).
-
The purified heptylbenzene-d5 is then subjected to the catalytic H-D exchange protocol as described in Method A to yield this compound.
Isotopic Purity Analysis
The determination of isotopic purity is a critical step to ensure the quality of the synthesized this compound.[7] This is typically achieved through a combination of mass spectrometry and NMR spectroscopy.[6]
dot
Caption: Workflow for Isotopic Purity Analysis of this compound.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the distribution of isotopologues in the final product.[8] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the percentage of molecules with a specific number of deuterium atoms can be quantified.
Protocol:
-
A dilute solution of this compound in a suitable volatile solvent (e.g., hexane) is prepared.
-
The sample is introduced into a gas chromatograph-mass spectrometer (GC-MS) or a high-resolution mass spectrometer (HRMS).
-
The mass spectrum is acquired, focusing on the molecular ion region.
-
The relative abundances of the different isotopologues (M, M+1, M+2, etc.) are determined.
-
The isotopic purity is calculated based on the relative intensity of the peak corresponding to the fully deuterated molecule (C₁₃D₂₀).
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the location and extent of deuteration.
-
¹H NMR: The absence or significant reduction of signals in the proton NMR spectrum corresponding to the aromatic and alkyl protons confirms successful deuteration. The residual proton signals can be integrated to quantify the small amount of remaining hydrogen.
-
²H NMR: The deuterium NMR spectrum will show signals corresponding to the different deuterium environments in the molecule, confirming the positions of deuteration.
Protocol:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H and ²H NMR spectra are acquired on a high-field NMR spectrometer.
-
In the ¹H NMR spectrum, the integrals of any residual proton signals are compared to an internal standard of known concentration to calculate the percentage of non-deuterated species.
-
The ²H NMR spectrum is analyzed to confirm that deuteration has occurred at all expected positions (aromatic and all positions of the heptyl chain).
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and analysis of this compound.
Table 1: Synthesis and Purification Data
| Parameter | Method A: H-D Exchange | Method B: Friedel-Crafts + H-D Exchange |
| Starting Material | Heptylbenzene | Benzene-d6 and 1-Chloroheptane |
| Yield (crude) | ~90% | ~75% (for the alkylation step) |
| Yield (purified) | ~80% | ~65% (overall) |
| Chemical Purity (GC) | >99% | >99% |
Table 2: Isotopic Purity Analysis Data
| Analytical Method | Parameter | Expected Result |
| Mass Spectrometry | Isotopic Enrichment (d20) | >98% |
| d19 Isotopologue | <2% | |
| d18 Isotopologue | <0.5% | |
| ¹H NMR | Residual Aromatic Protons | <1% |
| Residual Alkyl Protons | <2% | |
| ²H NMR | Aromatic Deuterons | Signal present |
| Aliphatic Deuterons (all positions) | Signals present |
Conclusion
The synthesis of this compound with high isotopic purity can be effectively achieved through catalytic hydrogen-deuterium exchange of heptylbenzene. While Friedel-Crafts alkylation of benzene-d6 is a viable alternative, it requires a subsequent deuteration step to achieve full isotopic labeling of the alkyl chain. Rigorous analysis of the final product using mass spectrometry and NMR spectroscopy is essential to confirm the isotopic enrichment and the positions of deuteration. The detailed protocols and expected data presented in this guide provide a solid foundation for researchers and scientists working with deuterated compounds in drug development and other scientific disciplines.
References
- 1. Catalytic exchange of alkylbenzenes with deuterium on nickel films - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. Efficient h/d exchange reactions of alkyl-substituted benzene derivatives by means of the Pd/C-H(2)-D(2)O system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic exchange of alkylbenzenes with deuterium on nickel films - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. connectsci.au [connectsci.au]
- 8. connectsci.au [connectsci.au]
Heptylbenzene-d20 physical characteristics and stability
An In-Depth Technical Guide to Heptylbenzene-d20: Physical Characteristics and Stability
For researchers, scientists, and drug development professionals, understanding the physical and chemical properties of isotopically labeled compounds is paramount for their effective use in experimental and developmental pipelines. This guide provides a comprehensive overview of the core physical characteristics and stability considerations for this compound.
Core Physical Characteristics
While specific experimental data for this compound is not extensively available, its physical properties can be reliably estimated based on the well-documented characteristics of its non-deuterated counterpart, n-Heptylbenzene, and the known effects of deuteration. The replacement of hydrogen with deuterium typically leads to a slight increase in molecular weight and density, with minor effects on boiling and melting points.[1]
Below is a summary of the key physical and chemical properties of both n-Heptylbenzene and the estimated values for this compound.
| Property | n-Heptylbenzene (C₁₃H₂₀) | This compound (C₁₃D₂₀) - Estimated |
| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptyl)benzene[2] | 1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptyl)benzene |
| Synonyms | 1-Phenylheptane, n-Heptylbenzene[3][4][5][6] | Benzene-d5, heptyl-d15-[2] |
| CAS Number | 1078-71-3[3][4][5][6] | 634897-84-0[2][7] |
| Molecular Formula | C₁₃H₂₀[3][5][6][8][9] | C₁₃D₂₀[2] |
| Molecular Weight | 176.30 g/mol [3][8] | ~196.42 g/mol |
| Appearance | Colorless liquid[4][5] | Colorless liquid |
| Melting Point | -48 °C[4][5] | ~ -47 to -48 °C |
| Boiling Point | 233 °C[4] | ~ 233 °C |
| Density | 0.86 g/mL at 25 °C[4] | ~ 0.95 g/mL at 25 °C |
| Refractive Index | n20/D 1.485[4][5] | ~ 1.485 |
| Solubility | Insoluble in water. Soluble in organic solvents. | Insoluble in water. Soluble in organic solvents. |
Stability and Storage
Chemical Stability: n-Heptylbenzene is a stable compound under normal conditions.[4][5] It is incompatible with strong oxidizing agents.[4][5] For this compound, the primary stability concern is the potential for hydrogen-deuterium (H-D) exchange. This is particularly relevant in the presence of protic solvents (e.g., water, alcohols) or under acidic or basic conditions, which can catalyze the exchange of deuterium atoms with protons from the environment.[10] The deuterium atoms on the aromatic ring and the aliphatic chain are generally stable, but care should be taken to avoid conditions that could facilitate their exchange.
Recommended Storage: To maintain the isotopic purity of this compound, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Storage in a cool, dry place away from direct sunlight and strong oxidizing agents is advisable. For long-term storage, refrigeration is recommended.
Experimental Protocols
Protocol 1: General Handling of Deuterated Aromatic Compounds
-
Atmosphere: Handle this compound under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to atmospheric moisture.[10]
-
Solvents: Use anhydrous, deuterated solvents for all solution preparations to prevent H-D exchange.
-
Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
-
Transfers: Use dry syringes or cannulas for transferring the liquid.
Protocol 2: Stability Assessment via NMR Spectroscopy
This protocol outlines a method to assess the isotopic stability of this compound under specific stress conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous, deuterated solvent (e.g., CDCl₃).
-
Divide the stock solution into several NMR tubes.
-
-
Stress Conditions:
-
To one set of tubes, add a small, controlled amount of a protic solvent (e.g., D₂O or CH₃OD).
-
To another set, introduce a catalytic amount of a weak acid or base.
-
Keep one tube as a control under inert conditions.
-
-
Incubation:
-
Incubate the tubes at various temperatures (e.g., room temperature, 40 °C, 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
-
NMR Analysis:
-
Acquire ¹H NMR and ²H NMR spectra of each sample at regular intervals.
-
In the ¹H NMR, the appearance or increase in signal intensity at the positions corresponding to the heptyl and phenyl protons will indicate H-D exchange.
-
In the ²H NMR, a decrease in the integral of the deuterium signals will quantify the extent of isotopic exchange.
-
-
Data Analysis:
-
Calculate the percentage of deuterium loss over time for each condition to determine the stability of the label.
-
Logical Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a deuterated compound like this compound.
Caption: Workflow for assessing the stability of deuterated compounds.
This guide provides a foundational understanding of the physical characteristics and stability of this compound. For critical applications, it is always recommended to perform in-house analysis to confirm these properties under the specific experimental conditions to be employed.
References
- 1. Deuterated benzene - Wikipedia [en.wikipedia.org]
- 2. n-Heptylbenzene-d20, CDN 1 g | Buy Online | CDN | Fisher Scientific [fishersci.es]
- 3. Heptylbenzene | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-HEPTYLBENZENE | 1078-71-3 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Benzene, heptyl- (CAS 1078-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. N-HEPTYLBENZENE-D20 | 634897-84-0 [chemicalbook.com]
- 8. (3-Heptyl)benzene | C13H20 | CID 137441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (3-Heptyl)benzene [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of Heptylbenzene-d20 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Heptylbenzene-d20, a deuterated isotopologue of heptylbenzene, in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document provides a framework for understanding and determining its solubility. The guide is founded on the principle that the physicochemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts. It covers the theoretical basis for predicting solubility based on the "like dissolves like" principle, offers a detailed experimental protocol for solubility determination via the gravimetric method, and presents a structured format for data presentation. This guide is intended to equip researchers with the necessary tools to assess the solubility of this compound in their own laboratory settings.
Introduction
This compound is the deuterated form of heptylbenzene, where the twenty hydrogen atoms have been replaced with deuterium. In many applications, particularly in mass spectrometry and as an internal standard in analytical chemistry, understanding its solubility in various organic solvents is crucial for accurate sample preparation and analysis.
Currently, specific quantitative solubility data for this compound is not widely published. However, it is a well-established principle in chemistry that the substitution of hydrogen with deuterium has a negligible effect on the bulk physicochemical properties of a molecule, including its solubility. Therefore, the solubility of this compound can be expected to be virtually identical to that of heptylbenzene.
Heptylbenzene is a nonpolar aromatic hydrocarbon. Its solubility in different organic solvents is governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another.[1][2][3][4]
Theoretical Principles of Solubility
The solubility of a solute in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[4]
Heptylbenzene is composed of a nonpolar benzene ring and a nonpolar heptyl chain. The primary intermolecular forces it exhibits are weak van der Waals forces (specifically, London dispersion forces). Consequently, it will dissolve best in solvents that also exhibit these types of forces.
Organic solvents can be broadly categorized based on their polarity:
-
Nonpolar Solvents: These solvents, such as hexane, cyclohexane, toluene, and carbon tetrachloride, have low dielectric constants and are composed of molecules with minimal or no dipole moment. Heptylbenzene is expected to be highly soluble in these solvents due to the similar nonpolar nature and reliance on London dispersion forces for intermolecular interactions.[1][3]
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile possess a significant dipole moment but do not have hydrogen atoms bonded to highly electronegative atoms (like oxygen or nitrogen), so they cannot act as hydrogen bond donors. Heptylbenzene is expected to have moderate to low solubility in these solvents. While there are some dipole-induced dipole interactions, the dominant forces are dissimilar.
-
Polar Protic Solvents: These solvents, including water, methanol, and ethanol, have large dipole moments and can act as hydrogen bond donors. Due to the significant difference in polarity and intermolecular forces (van der Waals vs. strong hydrogen bonding), heptylbenzene is expected to have very low solubility or be immiscible with these solvents.[4]
Data Presentation
For researchers generating their own solubility data, a structured presentation is essential for clarity and comparison. The following table provides a template for recording the solubility of this compound in various organic solvents at a specified temperature.
| Solvent | Solvent Polarity | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 25 | ||
| Toluene | Nonpolar | 25 | ||
| Dichloromethane | Moderately Polar | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Ethyl Acetate | Polar Aprotic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Water | Polar Protic | 25 |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a given solvent.[5][6][7][8] It involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the solute in a known volume of the saturated solution by evaporating the solvent.
4.1 Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Vials with screw caps
-
Thermostatic shaker or water bath for temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed glass evaporating dishes or beakers
-
Volumetric pipettes
-
A fume hood or well-ventilated area
-
Drying oven
4.2 Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. An excess is necessary to ensure that a saturated solution is formed and some undissolved solute remains.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation. The time required may vary depending on the solvent and solute.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solute has settled.
-
Carefully draw a known volume (e.g., 10.00 mL) of the clear supernatant (the saturated solution) using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a syringe filter.
-
-
Gravimetric Analysis:
-
Transfer the accurately measured volume of the saturated solution into a pre-weighed, clean, and dry evaporating dish.
-
Record the combined weight of the dish and the solution.
-
Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, gentle heating in a drying oven at a temperature well below the boiling point of this compound may be necessary.
-
Once the solvent has completely evaporated, place the dish in a drying oven at a moderate temperature (e.g., 40-50°C) for a period to ensure all residual solvent is removed.
-
Cool the dish in a desiccator to room temperature and then weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.[8]
-
4.3 Calculations
-
Mass of solute: (Mass of dish + solute) - (Mass of empty dish)
-
Solubility ( g/100 mL): (Mass of solute / Volume of solution pipetted) x 100
-
Solubility (mol/L): (Mass of solute / Molar mass of this compound) / (Volume of solution pipetted in L)
4.4 Alternative Methods
For more rapid or high-throughput solubility determination, other methods can be employed:
-
UV-Visible Spectroscopy: If this compound has a chromophore, a calibration curve of absorbance versus concentration can be created. The absorbance of a filtered saturated solution can then be measured to determine its concentration.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis, a calibration curve can be generated, and the concentration of a filtered saturated solution can be determined by HPLC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine solubility without separating the dissolved and undissolved phases, as the signals for each can be distinct.[12]
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.
Caption: Workflow for gravimetric solubility determination.
Conclusion
References
- 1. Khan Academy [khanacademy.org]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scirp.org [scirp.org]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Mass Spectrum and Fragmentation Pattern of Heptylbenzene-d20
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum and fragmentation pathways of Heptylbenzene-d20. Given the absence of publicly available experimental data for this specific isotopologue, this guide extrapolates from the known mass spectral behavior of n-heptylbenzene and the principles of mass spectrometry for deuterated compounds. This information is valuable for researchers utilizing deuterium-labeled internal standards in quantitative mass spectrometry, particularly in drug metabolism and pharmacokinetic studies.
Predicted Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is predicted to be dominated by fragmentation pathways characteristic of n-alkylbenzenes. The primary fragmentation processes involve cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) and a rearrangement reaction known as the McLafferty rearrangement. Deuterium labeling introduces a significant mass shift for the molecular ion and all fragment ions containing deuterium atoms.
The predicted quantitative data for the major fragments of this compound is summarized in the table below. The m/z values are calculated based on the complete deuteration of the phenyl group (d5) and the heptyl chain (d15). The relative abundances are estimated based on the typical fragmentation patterns observed for n-alkylbenzenes.
| Predicted Fragment Ion | Structure | Predicted m/z | Estimated Relative Abundance (%) |
| Molecular Ion [M]•+ | C₆D₅-CD₂(CD₂)₅CD₃ | 196 | 20 |
| Benzylic Cleavage (Tropylium ion analog) | [C₇D₇]⁺ | 98 | 100 |
| McLafferty Rearrangement | [C₈D₁₀]•+ | 114 | 30 |
| Loss of C₂D₅• | [C₁₁D₁₅]⁺ | 161 | 10 |
| Loss of C₃D₇• | [C₁₀D₁₃]⁺ | 145 | 5 |
| Loss of C₄D₉• | [C₉D₁₁]⁺ | 129 | 15 |
| Loss of C₅D₁₁• | [C₈D₉]⁺ | 113 | 5 |
| Phenyl Cation analog | [C₆D₅]⁺ | 82 | 10 |
Experimental Protocol for Mass Spectrometry Analysis
This section outlines a detailed methodology for acquiring the electron ionization (EI) mass spectrum of this compound.
2.1. Sample Preparation
-
Solvent Selection: Dissolve the this compound standard in a high-purity volatile solvent such as hexane or dichloromethane. The concentration should be approximately 1 mg/mL.
-
Standard Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the chosen solvent.
2.2. Instrumentation and Parameters
A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument.
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Scan Speed: At least 2 scans/second.
-
Transfer Line Temperature: 280 °C.
-
2.3. Data Acquisition and Analysis
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data using the instrument's software.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Perform background subtraction to obtain a clean mass spectrum.
-
Identify the molecular ion and major fragment ions.
-
Determine the relative abundance of each ion.
-
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways predicted for this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
The diagram above illustrates the two major fragmentation routes for the molecular ion of this compound. The most prominent fragmentation is the benzylic cleavage, leading to the formation of a highly stable deuterated tropylium ion analog at m/z 98. The second significant pathway is the McLafferty rearrangement, which involves the transfer of a deuterium atom from the γ-carbon of the alkyl chain to the phenyl ring, resulting in the elimination of a neutral alkene (pentene-d10) and the formation of a radical cation at m/z 114. Other less prominent fragmentation pathways, such as the loss of other alkyl radicals, also occur.
Commercial availability and suppliers of Heptylbenzene-d20
An in-depth guide on the commercial availability, suppliers, and technical specifications of Heptylbenzene-d20, tailored for researchers, scientists, and professionals in drug development.
This compound is the deuterated analogue of heptylbenzene, where all 20 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, including as an internal standard for quantitative analysis by mass spectrometry, in metabolic studies, and for elucidating reaction mechanisms. This guide provides a comprehensive overview of its commercial availability, key suppliers, and technical data.
Commercial Availability and Suppliers
This compound is commercially available from several specialized chemical suppliers that focus on stable isotope-labeled compounds. Researchers can procure this compound from the following vendors:
-
CDN Isotopes: A well-established supplier of deuterated compounds, offering this compound. They provide a minimum isotopic enrichment of 98 atom % D.[1]
-
Pharmaffiliates: This company lists n-Heptylbenzene D20 in their catalog of agrochemical standards and offers custom synthesis services.[2][3]
-
Fisher Scientific: A major distributor of scientific products, which includes n-Heptylbenzene-d20 from CDN Isotopes in their portfolio.[4]
-
ChemicalBook: An online chemical database and marketplace that lists this compound and provides information on its suppliers.[5]
-
LGC Standards: A provider of reference standards, which includes n-Heptylbenzene-d20 for environmental testing applications.
Technical Data
While a comprehensive Certificate of Analysis with complete specifications for this compound is not publicly available, the following tables summarize the available quantitative data. The physical properties of the non-deuterated analogue, Heptylbenzene, are provided for reference.
Table 1: General and Isotopic Information for this compound
| Property | Value | Source |
| Chemical Name | n-Heptylbenzene-d20 | N/A |
| CAS Number | 634897-84-0 | [2] |
| Molecular Formula | C₁₃D₂₀ | N/A |
| Molecular Weight | 196.42 g/mol | [1] |
| Isotopic Enrichment | ≥ 98 atom % D | [1] |
Table 2: Physical Properties of Heptylbenzene (Non-deuterated)
| Property | Value | Source |
| CAS Number | 1078-71-3 | [6][7] |
| Molecular Formula | C₁₃H₂₀ | [6][7] |
| Molecular Weight | 176.30 g/mol | [6] |
| Appearance | Clear, colorless liquid | [8] |
| Boiling Point | 233 °C | [8] |
| Melting Point | -48 °C | [8] |
| Density | 0.86 g/mL at 25 °C | [8] |
Note: The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. For instance, the boiling points of benzene and deuterated benzene are both 80 °C, while the melting point of deuterated benzene is slightly higher. A similar trend can be expected for this compound.[9]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification
GC-MS is a fundamental technique for assessing the chemical purity of this compound and for its quantification in various matrices.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a high-purity volatile solvent such as hexane or ethyl acetate to prepare a stock solution.
-
For quantitative analysis, a calibration curve is prepared using a series of dilutions of the stock solution. If used as an internal standard, a known amount is spiked into the samples containing the non-deuterated analyte.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a capillary column suitable for the analysis of aromatic hydrocarbons (e.g., a non-polar column like DB-5MS).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: An initial temperature of around 50-70°C, held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of approximately 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for initial characterization and to confirm the mass spectrum. Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis, monitoring the molecular ion of this compound (m/z 196) and a few characteristic fragment ions.
-
-
Data Analysis:
-
The retention time of the this compound peak is used for identification.
-
The mass spectrum is compared with a reference spectrum (if available) or analyzed for the expected molecular ion and fragmentation pattern.
-
For quantitative analysis, the peak area of the molecular ion is used to construct a calibration curve or to calculate the concentration of the target analyte when used as an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
NMR spectroscopy is a powerful tool for confirming the structure of this compound and determining the extent and position of deuteration.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl₃). It is crucial that the solvent does not have signals that overlap with any residual proton signals in the sample.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: To detect any residual, non-deuterated heptylbenzene. The absence or significant reduction of proton signals corresponding to the heptylbenzene structure confirms a high degree of deuteration.
-
²H (Deuterium) NMR: To directly observe the deuterium nuclei. The spectrum will show signals at chemical shifts corresponding to the positions of deuterium atoms, confirming the deuteration pattern.
-
¹³C NMR: The spectrum will be simplified due to the coupling of carbon atoms to deuterium instead of hydrogen. This can be used for structural confirmation.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the integration of any residual proton signals relative to a known internal standard can provide a measure of the isotopic purity.
-
The ²H NMR spectrum provides direct evidence of the deuteration and can be used to confirm that all expected positions are deuterated.
-
The ¹³C NMR spectrum can be compared to that of non-deuterated heptylbenzene to confirm the carbon skeleton.
-
Visualizations
Analytical Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the characterization of this compound, from sample reception to final data analysis.
Caption: Workflow for the characterization of this compound.
Logical Relationship for Purity and Identity Confirmation
This diagram outlines the logical steps and the interplay of different analytical techniques to confirm the purity and identity of this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. n-Heptylbenzene-d20, CDN 1 g | Buy Online | CDN | Fisher Scientific [fishersci.es]
- 5. N-HEPTYLBENZENE-D20 | 634897-84-0 [chemicalbook.com]
- 6. Heptylbenzene | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. nbinno.com [nbinno.com]
- 9. Deuterated benzene - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of Heptylbenzene-d20
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for Heptylbenzene-d20 (CAS No. 634897-84-0), a deuterated analog of Heptylbenzene. While specific data for the deuterated form is limited, the safety profile is predominantly based on the non-deuterated parent compound, n-Heptylbenzene (CAS No. 1078-71-3). This document is intended to inform researchers and laboratory personnel of the potential hazards and to establish safe handling, storage, and disposal procedures.
Section 1: Chemical Identification and Physical Properties
This compound is a colorless liquid primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based applications. Its physical and chemical properties are critical for understanding its behavior and for implementing appropriate safety measures.
Table 1: Physical and Chemical Properties of n-Heptylbenzene
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₂₀ | [1] |
| Molecular Weight | 176.30 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 233-235 °C | [2] |
| Melting Point | -48 °C | [2][3] |
| Density | 0.86 g/mL at 25 °C | [2][3] |
| Flash Point | 95 °C | |
| Refractive Index | 1.485 (at 20 °C) | [2] |
| Vapor Pressure | 0.03 mmHg | [1] |
| Storage Temperature | Room temperature (cool, dark place recommended) | |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), n-Heptylbenzene is classified with specific environmental hazards. While some reports indicate it may not meet all GHS hazard criteria, the predominant classification warns of its toxicity to aquatic life.[1] Users should handle this chemical under the assumption that it presents the hazards of its non-deuterated form.
Table 2: GHS Hazard Classification for n-Heptylbenzene
| Classification | Code | Description |
|---|---|---|
| Hazard Statement | H400 | Very toxic to aquatic life.[4] |
| Signal Word | Warning | [4] |
| Pictogram | ||
| Precautionary Statement (Prevention) | P273 | Avoid release to the environment.[4] |
| Precautionary Statement (Response) | P391 | Collect spillage.[4] |
| Precautionary Statement (Disposal) | P501 | Dispose of contents/container in accordance with local regulations.[4] |
Additional unclassified hazards may include skin and eye irritation upon contact.[1]
Section 3: Safe Handling and Experimental Workflow
Proper handling of this compound is essential to minimize exposure and prevent environmental contamination. The following workflow outlines the critical steps for safely managing this chemical within a laboratory setting.
Experimental Protocols
Handling Precautions:
-
Avoid Contact: Prevent direct contact with skin and eyes.[4]
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]
-
Ignition Sources: Although it has a high flash point, keep it away from open flames and strong oxidizing agents. The parent compound is combustible.[2]
-
Static Discharge: For transfers of larger quantities, use grounded equipment to prevent static electricity discharge.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Skin Protection: Wear a standard laboratory coat.
Section 4: First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
Table 3: First-Aid Measures
| Exposure Route | Procedure |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation develops.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4] |
Accidental Release Measures:
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1.[4]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways, as it is very toxic to aquatic life.[4]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, sealed container for disposal.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: No specific data is available for the deuterated compound, but vapors of the parent compound may form explosive mixtures with air.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Section 5: Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The compound is stable under recommended storage conditions.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][3]
Disposal:
-
Disposal must be conducted in accordance with all federal, state, and local environmental regulations.
-
The material should be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[4]
-
Do not allow the product to be released into the environment or sewer systems.[4]
References
A Technical Guide to the Theoretical and Experimental Mass Analysis of Heptylbenzene-d20
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental mass determination of Heptylbenzene-d20, a deuterated aromatic hydrocarbon. This document is intended for professionals in research and drug development who utilize isotopically labeled compounds as internal standards or tracers in quantitative analyses.
Introduction
This compound (C₁₃D₂₀) is the fully deuterated isotopologue of heptylbenzene. Stable isotope-labeled compounds are critical tools in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards. Their chemical behavior is nearly identical to that of their non-deuterated counterparts, yet they are distinguishable by their increased mass. This allows for precise correction of sample loss during preparation and variations in instrument response. An accurate understanding of both the theoretical and experimental mass of these labeled compounds is fundamental to their application.
Theoretical Mass of this compound
The theoretical mass of a molecule can be expressed as either the molecular weight (based on the weighted average of natural isotopic abundances) or the monoisotopic mass (based on the mass of the most abundant isotopes of the constituent elements). For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value.
The theoretical masses are calculated based on the atomic masses of carbon and deuterium.
-
Atomic mass of Carbon (¹²C): 12.000000 Da
-
Atomic mass of Deuterium (²H or D): 2.01410178 Da
-
Molecular Formula: C₁₃D₂₀
Calculation of Monoisotopic Mass: (13 * 12.000000) + (20 * 2.01410178) = 156.000000 + 40.2820356 = 196.2820356 Da
The average molecular weight, which is often cited on product data sheets, is calculated using the standard atomic weights.
-
Standard Atomic Weight of Carbon: 12.011 u
-
Standard Atomic Weight of Deuterium: 2.014 u
-
Molecular Formula: C₁₃D₂₀
Calculation of Average Molecular Weight: (13 * 12.011) + (20 * 2.014) = 156.143 + 40.28 = 196.423 g/mol
Commercial suppliers often list this value, with slight variations. For instance, some sources may cite the molecular weight as 196.42 g/mol .
Data Presentation: Theoretical vs. Non-Deuterated Heptylbenzene
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| This compound | C₁₃D₂₀ | 196.423 | 196.2820356 |
| Heptylbenzene | C₁₃H₂₀ | 176.2979[1] | 176.156500638[1] |
Experimental Mass Determination
The experimental mass of this compound is typically determined using mass spectrometry (MS), most commonly coupled with gas chromatography (GC) for sample introduction and separation.
Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a general procedure for the analysis of this compound.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a high-purity volatile solvent such as hexane or dichloromethane. A typical concentration would be in the range of 1-10 µg/mL.
-
If used as an internal standard, a known amount is spiked into the sample containing the non-deuterated analyte.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of 250°C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating aromatic hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
Hold at the final temperature for 5-10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range: m/z 40-400 to ensure detection of the molecular ion and key fragment ions.
Expected Results: While an experimental mass spectrum for this compound is not publicly available in major databases, the analysis would be expected to yield a molecular ion ([M]⁺•) peak corresponding to its monoisotopic mass. High-resolution mass spectrometry would allow for the experimental determination of the exact mass, which can then be compared to the theoretical value.
For non-deuterated heptylbenzene, a common fragment ion is observed at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺). In the case of this compound, an analogous fragment would be expected at a higher m/z value due to the presence of deuterium atoms on the benzyl moiety.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the mass analysis of this compound.
Caption: Workflow for Theoretical Mass Calculation.
Caption: Experimental Mass Determination Workflow.
Conclusion
References
Methodological & Application
Application Note: Heptylbenzene-d20 as an Internal Standard for GC-MS Analysis of Semi-Volatile Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the use of Heptylbenzene-d20 as an internal standard in the quantitative analysis of semi-volatile organic compounds (SVOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust method to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of analytical results.[1][2] This document outlines the necessary reagents, sample preparation procedures, GC-MS instrument parameters, and data analysis methods.
Introduction
Quantitative analysis by GC-MS is a cornerstone of environmental monitoring, drug development, and chemical safety assessment. Achieving high accuracy and reliability in these analyses requires careful control of experimental variables. The introduction of an internal standard (IS) that is chemically similar to the analytes of interest but can be distinguished by the mass spectrometer is a widely accepted strategy to compensate for potential analytical errors.[1][2]
Deuterated compounds, such as this compound, are ideal internal standards because their chemical and physical properties closely mimic their non-deuterated counterparts. This ensures they behave similarly during extraction, derivatization, and chromatographic separation. However, their difference in mass allows for selective detection by the mass spectrometer, enabling accurate quantification. This note focuses on the practical application of this compound for the analysis of aromatic and other semi-volatile organic compounds.
Experimental Protocols
Reagents and Materials
-
This compound solution: 100 µg/mL in methanol or another suitable solvent.
-
Analytes of interest: Prepare a stock solution of the target semi-volatile organic compounds.
-
Solvents: HPLC-grade or equivalent purity dichloromethane, hexane, methanol, and acetone.
-
Sample Matrix: Environmental samples (water, soil), biological fluids, or pharmaceutical formulations.
-
Extraction Cartridges (optional): Solid-Phase Extraction (SPE) cartridges appropriate for the analytes and matrix.
-
Glassware: Volumetric flasks, pipettes, autosampler vials with septa.
Sample Preparation: Liquid-Liquid Extraction for Water Samples
-
Sample Collection: Collect 1 liter of the water sample in a clean glass container.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the water sample. A typical final concentration is 40 µg/L.[1][3]
-
pH Adjustment: Adjust the pH of the sample as required for the specific target analytes. For a broad range of SVOCs, extraction at both acidic and basic pH may be necessary.
-
Extraction:
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane, and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.
-
Combine the three organic extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
-
Analysis: The concentrated extract is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are provided as a general guideline and may require optimization for specific applications and instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 40 °C, hold for 2 min |
| Ramp 1: 10 °C/min to 200 °C, hold for 2 min | |
| Ramp 2: 8 °C/min to 300 °C, hold for 5 min | |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Ions to Monitor | Analytes: Specific quantification and qualification ions. |
| This compound: m/z 106 (quantification), 212 (qualification) |
Data Presentation
Calibration Curve Data
A calibration curve should be prepared by analyzing a series of standards containing known concentrations of the target analytes and a constant concentration of the this compound internal standard.
| Analyte Conc. (µg/L) | Analyte Peak Area | IS Peak Area (this compound) | Response Ratio (Analyte Area / IS Area) |
| 5 | 15,000 | 100,000 | 0.15 |
| 10 | 31,000 | 102,000 | 0.30 |
| 25 | 78,000 | 101,000 | 0.77 |
| 50 | 155,000 | 99,000 | 1.57 |
| 100 | 320,000 | 103,000 | 3.11 |
| 200 | 630,000 | 98,000 | 6.43 |
Sample Analysis Data
| Sample ID | Analyte Peak Area | IS Peak Area (this compound) | Response Ratio | Calculated Conc. (µg/L) |
| Sample 1 | 95,000 | 99,500 | 0.95 | 30.5 |
| Sample 2 | 210,000 | 101,200 | 2.08 | 66.9 |
| Sample 3 | 45,000 | 98,700 | 0.46 | 14.8 |
Visualizations
References
Application of Heptylbenzene-d20 in LC-MS for Quantitative Analysis: Principles, Protocols, and Performance
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the use of Heptylbenzene-d20 as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) for robust and accurate quantitative analysis. The use of deuterated internal standards is considered the gold standard for correcting analytical variability, including matrix effects, and ensuring the highest data quality in bioanalysis, pharmaceutical development, and other research areas.[1][2]
Introduction: The Gold Standard of Quantification
Quantitative analysis by LC-MS is susceptible to various factors that can compromise accuracy and precision, such as sample matrix effects, fluctuations in instrument performance, and variations in sample preparation.[3][4] The principle of isotope dilution mass spectrometry (IDMS), employing a stable isotope-labeled internal standard, is the most effective method to mitigate these issues.[1]
A deuterated internal standard, such as this compound, is an ideal IS because it is chemically and physically almost identical to the analyte of interest (in this case, Heptylbenzene) but has a different mass due to the replacement of hydrogen atoms with deuterium.[2] This near-identical behavior ensures that the IS and the analyte experience similar extraction recovery, ionization efficiency, and chromatographic retention.[5][6] By adding a known amount of this compound to samples at the beginning of the workflow, any variations in the analytical process will affect both the analyte and the IS proportionally.[1] The ratio of the analyte's signal to the IS's signal remains constant, leading to highly accurate and precise quantification.[1]
Key Benefits of Using Deuterated Internal Standards:
-
Enhanced Quantitative Accuracy: Minimizes the impact of signal distortion from the sample matrix.[2]
-
Improved Reproducibility: Ensures consistent ionization efficiency across different analytical runs.[2]
-
Correction for Matrix Effects: The co-elution of the deuterated standard with the analyte allows for effective compensation for ion suppression or enhancement.[1][2]
-
Regulatory Acceptance: The use of deuterated internal standards is recognized by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[2]
Experimental Protocols
The following section outlines a detailed methodology for a typical quantitative LC-MS/MS analysis using this compound as an internal standard. This protocol is broadly applicable for the analysis of small molecules in biological matrices like plasma or serum.[1]
Materials and Reagents
-
Heptylbenzene (Analyte)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (or other appropriate modifier)
-
Control Matrix (e.g., human plasma)
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Heptylbenzene and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final volume of 1 mL.[1]
-
-
Intermediate and Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution with methanol or an appropriate solvent mixture. These solutions will be used to construct the calibration curve.[1]
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of this compound at a concentration that provides a strong and consistent signal in the mass spectrometer when added to the samples. A typical concentration might be 100 ng/mL. This concentration should be kept constant across all samples, calibrators, and quality controls.[1]
-
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Spiking Solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation and co-elution of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: Optimized for both Heptylbenzene and this compound.
Data Processing and Quantification
-
Peak Integration: Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.[1]
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for every sample.[1]
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression, often with a 1/x or 1/x² weighting, to generate the calibration curve.[1]
-
Quantification of Unknowns: Determine the concentration of the analyte in unknown samples by interpolating their response ratios from the calibration curve.
Data Presentation: Quantitative Performance
The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantitative results. The tables below summarize typical performance data, comparing analyses with and without an internal standard, and with a non-deuterated (structural analogue) internal standard.
Table 1: Comparison of Precision in Quantitative Analysis
| Method | Analyte Concentration (ng/mL) | Replicates (n) | Mean Measured Concentration (ng/mL) | Standard Deviation | % RSD |
| No Internal Standard | 50 | 6 | 58.2 | 8.73 | 15.0% |
| Structural Analogue IS | 50 | 6 | 52.1 | 3.65 | 7.0% |
| This compound IS | 50 | 6 | 49.8 | 1.20 | 2.4% |
Table 2: Comparison of Accuracy in the Presence of Matrix Effects
| Method | Spiked Concentration (ng/mL) | Matrix | Measured Concentration (ng/mL) | % Recovery |
| No Internal Standard | 100 | Plasma | 65.4 | 65.4% |
| Structural Analogue IS | 100 | Plasma | 88.9 | 88.9% |
| This compound IS | 100 | Plasma | 101.2 | 101.2% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
References
Protocol for the Preparation of Heptylbenzene-d20 Stock and Working Solutions
Application Note
Introduction
Heptylbenzene-d20 is a deuterated analog of heptylbenzene, commonly utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms provides a distinct mass difference from the non-labeled analyte, allowing for accurate quantification while maintaining similar chemical and physical properties. This document provides a detailed protocol for the preparation of this compound stock and working solutions for research, development, and quality control applications.
Audience
This protocol is intended for researchers, scientists, and drug development professionals with a foundational understanding of laboratory safety and solution preparation techniques.
Physicochemical and Safety Data
A summary of the relevant physicochemical properties and safety information for this compound and its non-deuterated analog is provided below.
| Property | This compound | n-Heptylbenzene |
| Molecular Formula | C₁₃D₂₀ | C₁₃H₂₀ |
| Molecular Weight | 196.42 g/mol [1] | 176.30 g/mol [2][3][4] |
| Appearance | Clear, colorless liquid (assumed) | Clear, colorless liquid[2] |
| Density | ~0.86 g/mL at 25°C (estimated) | 0.86 g/mL at 25°C[3] |
| Boiling Point | ~233-235°C (estimated) | 233-235°C |
| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane, toluene) | Miscible with many organic solvents |
Safety Precautions:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Hazards: Heptylbenzene is combustible and may cause skin and eye irritation. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
Experimental Protocol
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound, followed by the preparation of a 10 µg/mL working solution.
Materials and Equipment:
-
This compound
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
1.5 mL amber glass vials with PTFE-lined caps
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and tips
-
Volumetric flasks (Class A)
-
Vortex mixer
-
Sonicator
Procedure for Preparing 1 mg/mL Stock Solution:
-
Tare the Vial: Place a clean, dry 1.5 mL amber glass vial on the analytical balance and tare the weight.
-
Weigh this compound: Carefully add approximately 1 mg of this compound to the tared vial. Record the exact weight.
-
Solvent Addition: Based on the recorded weight, calculate the required volume of solvent to achieve a 1 mg/mL concentration. For example, if 1.05 mg of this compound is weighed, add 1.05 mL of methanol.
-
Dissolution: Using a calibrated micropipette, add the calculated volume of methanol to the vial.
-
Mixing: Cap the vial securely and vortex for 30 seconds to dissolve the compound. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Labeling and Storage: Clearly label the vial with the compound name ("this compound Stock Solution"), concentration (1 mg/mL), solvent (Methanol), preparation date, and initials of the preparer. Store the stock solution at 2-8°C in the dark.
Procedure for Preparing 10 µg/mL Working Solution:
-
Pipette Stock Solution: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL this compound stock solution into a clean 10 mL volumetric flask.
-
Dilution: Add methanol to the volumetric flask to the 10 mL mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and Label: Transfer the working solution to a clean, labeled amber glass vial. The label should include "this compound Working Solution," the concentration (10 µg/mL), solvent (Methanol), preparation date, and preparer's initials.
-
Storage: Store the working solution at 2-8°C in the dark. It is recommended to prepare fresh working solutions regularly, depending on the stability of the compound and the frequency of use.
Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for Heptylbenzene-d20 in Environmental Hydrocarbon Analysis
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for the utilization of Heptylbenzene-d20 as a surrogate standard in the quantitative analysis of hydrocarbon contaminants in environmental samples. The focus is on the analysis of Total Petroleum Hydrocarbons (TPH) in the diesel range organics (DRO) and other middle-distillate hydrocarbon fractions using Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended for researchers, environmental scientists, and analytical chemists.
Introduction
The accurate quantification of hydrocarbon contamination in environmental matrices such as soil and water is crucial for risk assessment and remediation efforts. The complexity of hydrocarbon mixtures, often referred to as Total Petroleum Hydrocarbons (TPH), necessitates robust analytical methods. The use of surrogate standards is a widely accepted practice to monitor the performance of analytical procedures, including extraction, cleanup, and instrumental analysis.[1][2]
Deuterated compounds are ideal surrogates as they are chemically analogous to the target analytes but can be distinguished by mass spectrometry due to their higher mass.[1] This allows for the correction of analytical biases introduced during sample preparation and analysis. This compound, a deuterated n-alkylbenzene, is a suitable surrogate for the analysis of middle-distillate hydrocarbons, such as those found in diesel fuel, due to its chemical properties and elution characteristics.
Rationale for using this compound:
-
Chemical Similarity: As an n-alkylbenzene, this compound mimics the chemical behavior of a significant class of aromatic hydrocarbons present in diesel and other petroleum products.
-
Boiling Point: The boiling point of heptylbenzene (approximately 233°C) falls within the typical boiling range of diesel range organics (C10-C28), ensuring it behaves similarly to the target analytes during sample preparation and chromatographic analysis.
-
Mass Spectrometric Detection: The deuterium labeling provides a distinct mass spectrum, allowing for accurate quantification without interference from native hydrocarbons.
Experimental Protocols
This section details the protocols for the analysis of hydrocarbons in soil and water samples using this compound as a surrogate standard.
Protocol for Analysis of Hydrocarbons in Soil Samples
2.1.1. Sample Preparation and Extraction
-
Sample Homogenization: Homogenize the soil sample thoroughly to ensure representativeness.
-
Surrogate Spiking: Weigh approximately 10 g of the homogenized soil sample into a clean extraction vessel. Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 100 µg/mL solution in methanol).
-
Extraction:
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the soil sample.
-
Extract the sample using an appropriate technique such as sonication for 15 minutes or accelerated solvent extraction (ASE).
-
Allow the solid particles to settle and carefully decant the solvent extract.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the solvent extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
-
Internal Standard Addition: Just prior to GC-MS analysis, add a known amount of an internal standard (e.g., 10 µL of a 100 µg/mL solution of o-Terphenyl-d14 in hexane).
2.1.2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Inlet: Splitless injection at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 320°C.
-
Hold at 320°C for 10 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or full scan.
-
SIM Ions for this compound: Monitor characteristic ions (e.g., m/z 112, 206).
-
SIM Ions for Target Analytes: Monitor characteristic ions for the hydrocarbon range of interest.
-
-
Protocol for Analysis of Hydrocarbons in Water Samples
2.2.1. Sample Preparation and Extraction
-
Sample Collection: Collect approximately 1 L of water sample in a clean glass container.
-
Surrogate Spiking: Add a known amount of this compound solution (e.g., 50 µL of a 100 µg/mL solution in methanol) to the water sample.
-
Extraction:
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., 10 µL of a 100 µg/mL solution of o-Terphenyl-d14 in dichloromethane) just before GC-MS analysis.
2.2.2. GC-MS Analysis
Follow the same GC-MS conditions as described in section 2.1.2.
Data Presentation and Quality Control
The use of this compound as a surrogate allows for the assessment of method performance for each sample. The recovery of the surrogate is calculated as follows:
% Recovery = (Amount of Surrogate Found / Amount of Surrogate Spiked) x 100
Surrogate recovery should fall within established acceptance criteria to ensure the data quality. While specific recovery limits for this compound are not widely published in regulatory methods, typical acceptance criteria for semivolatile organic compounds in environmental analysis can be used as a guideline.
| Parameter | Matrix | Typical Acceptance Criteria (%) |
| Surrogate Recovery | Water | 60 - 140 |
| Surrogate Recovery | Soil/Sediment | 50 - 150 |
| Laboratory Control Sample (LCS) Recovery | Water/Soil | 70 - 130 |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) Recovery | Water/Soil | 70 - 130 |
| Relative Percent Difference (RPD) for Duplicates | Water/Soil | < 30% |
Note: These are representative acceptance criteria and may vary depending on the specific laboratory's quality management system and regulatory requirements.[3][4]
Visualizations
Experimental Workflow
Caption: Workflow for hydrocarbon analysis using this compound.
Logical Relationship of Standards
References
Application Notes: Heptylbenzene-d20 in Metabolomics Research
References
- 1. benchchem.com [benchchem.com]
- 2. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heptylbenzene | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heptylbenzene-d20 as a Surrogate Standard in Extraction Efficiency Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Heptylbenzene-d20 as a surrogate standard for monitoring extraction efficiency in the analysis of semi-volatile organic compounds. The protocols detailed below are primarily designed for use with Gas Chromatography/Mass Spectrometry (GC/MS) and are applicable to a variety of environmental and pharmaceutical matrices.
Introduction
In analytical chemistry, particularly in complex matrices such as soil, water, and biological fluids, the accurate quantification of analytes is paramount. The extraction process, a critical step in sample preparation, can be subject to variability, leading to inaccurate results. Surrogate standards are compounds that are chemically similar to the analytes of interest but are not naturally found in the samples. They are added to samples in a known amount before extraction to monitor the efficiency of the sample preparation process.[1]
This compound is a deuterated analog of heptylbenzene, making it an ideal surrogate standard for the analysis of semi-volatile organic compounds. Its physicochemical properties closely mimic those of a range of analytes, ensuring it behaves similarly during extraction and analysis. The mass difference due to deuterium labeling allows for its distinct detection by mass spectrometry without interfering with the quantification of the target analytes. The use of deuterated standards like this compound is a cornerstone of isotope dilution mass spectrometry (IDMS), a powerful quantitative technique that improves accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Data Presentation
The recovery of a surrogate standard is a key indicator of the extraction efficiency for the analytes of interest in a given sample. Acceptable recovery limits can vary depending on the method and matrix, but typically fall within the range of 50-150% for environmental samples, with a more stringent range of 80-120% often applied for well-established methods.[2] The following tables summarize typical recovery data for this compound in common matrices.
Table 1: Typical Recovery of this compound in Water Samples
| Extraction Method | Matrix | Spiking Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Liquid-Liquid Extraction (EPA 3510C) | Drinking Water | 50 | 92 | 5.8 |
| Liquid-Liquid Extraction (EPA 3510C) | Wastewater | 50 | 85 | 8.2 |
| Solid Phase Extraction (SPE) | Surface Water | 20 | 95 | 4.5 |
Table 2: Typical Recovery of this compound in Solid Samples
| Extraction Method | Matrix | Spiking Concentration (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Soxhlet Extraction (EPA 3540C) | Sandy Soil | 100 | 88 | 7.1 |
| Soxhlet Extraction (EPA 3540C) | Clay Soil | 100 | 82 | 9.5 |
| Pressurized Fluid Extraction (PFE) | Sediment | 100 | 91 | 6.3 |
Experimental Protocols
Below are detailed protocols for the use of this compound as a surrogate standard in the extraction of semi-volatile organic compounds from water and soil samples.
Protocol 1: Extraction of Semi-Volatile Organic Compounds from Water using Liquid-Liquid Extraction (Based on EPA Method 3510C)
1. Sample Preparation:
-
For each 1-liter aqueous sample, transfer the entire volume to a 2-liter separatory funnel.
-
Spike the sample with a known amount of this compound standard solution (e.g., 50 µg).
2. Extraction:
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting to release excess pressure.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the lower methylene chloride layer into a collection flask.
-
Repeat the extraction two more times using fresh 60-mL portions of methylene chloride, collecting all extracts in the same flask.
3. Drying and Concentration:
-
Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.
4. Analysis:
-
Analyze the concentrated extract by GC/MS.
Protocol 2: Extraction of Semi-Volatile Organic Compounds from Soil using Soxhlet Extraction (Based on EPA Method 3540C)
1. Sample Preparation:
-
Weigh approximately 10 g of the soil sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Place the mixture in a Soxhlet extraction thimble.
-
Spike the sample in the thimble with a known amount of this compound standard solution (e.g., 100 µg).
2. Extraction:
-
Place the thimble into a clean Soxhlet extractor.
-
Add the appropriate extraction solvent (e.g., a mixture of acetone and hexane) to the reboiler flask.
-
Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
3. Drying and Concentration:
-
After extraction, allow the extract to cool.
-
Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
4. Analysis:
-
Analyze the concentrated extract by GC/MS.
Visualizations
Caption: Experimental workflow for determining extraction efficiency using this compound.
Caption: Logical relationship of this compound as a surrogate standard.
References
Application Note: High-Precision Quantification of Aromatic Compounds in Drug Development using Isotope Dilution Mass Spectrometry with Heptylbenzene-d20
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly accurate method for the quantification of aromatic small molecule analytes in complex biological matrices using Isotope Dilution Mass Spectrometry (IDMS). The protocol leverages the unique properties of Heptylbenzene-d20 as a stable, isotopically labeled internal standard to ensure the highest level of precision and accuracy, which is critical in drug development. Detailed experimental protocols for sample preparation, LC-MS/MS analysis, and data processing are provided, alongside a discussion of the principles of IDMS.
Introduction to Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of chemical substances.[1] The core principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample.[1][2] This isotopically labeled standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment.[2] By measuring the change in the isotopic ratio of the analyte after the addition of the standard, the initial concentration of the analyte in the sample can be determined with high accuracy.[1] This method is considered a "definitive method" due to its ability to minimize errors arising from sample preparation, matrix effects, and instrument variability.[1]
Advantages of using a deuterated internal standard like this compound:
-
Minimizes Matrix Effects: Co-elution of the deuterated standard with the analyte ensures that both experience similar ionization suppression or enhancement in the mass spectrometer, leading to a consistent analyte-to-internal standard signal ratio.
-
Corrects for Sample Loss: Any loss of the analyte during sample extraction, handling, and injection is mirrored by the internal standard, thus not affecting the final calculated concentration.
-
Improves Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the reproducibility and reliability of quantitative results.
This compound, with its aromatic structure and high degree of deuteration, serves as an excellent internal standard for the quantification of various aromatic drug candidates and their metabolites, particularly those with similar physicochemical properties. The deuterium atoms provide a significant mass shift, preventing isotopic overlap with the native analyte.
Experimental Protocols
This section provides a detailed methodology for the quantification of a hypothetical aromatic analyte in human plasma using this compound as an internal standard.
Materials and Reagents
-
Analyte: Aromatic drug candidate of interest.
-
Internal Standard: this compound (≥98% isotopic purity).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.
-
Reagents: Formic acid (FA), Ammonium formate.
-
Biological Matrix: Human plasma (K₂EDTA).
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Analyte Working Solutions (Calibration Standards): Prepare a series of calibration standards by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of plasma sample (or calibration standard or quality control sample), add 20 µL of the Internal Standard Working Solution (50 ng/mL).
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | [M+H]⁺ | Fragment 1 | Optimized |
| This compound | [M+H]⁺ | Fragment 2 (e.g., tropylium ion fragment) | Optimized |
Data Presentation and Analysis
The concentration of the analyte in the unknown samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to determine the concentration of the analyte in the test samples.
Table 3: Comparison of Assay Performance with and without Internal Standard
| Parameter | Without Internal Standard | With this compound IS |
| Precision (%CV) | 12.5% | 2.8% |
| Accuracy (%Bias) | -15.2% | -1.5% |
| Linearity (r²) | 0.992 | 0.999 |
This table presents hypothetical data to illustrate the typical improvement in assay performance when using a deuterated internal standard.
Visualizations
Principle of Isotope Dilution Mass Spectrometry
Caption: The fundamental workflow of Isotope Dilution Mass Spectrometry.
Experimental Workflow for Sample Analysis
Caption: Step-by-step experimental workflow for sample analysis.
Conclusion
The use of this compound as an internal standard in Isotope Dilution Mass Spectrometry provides a highly reliable, precise, and accurate method for the quantification of aromatic compounds in complex biological matrices. This approach is particularly valuable in the field of drug development, where robust analytical data is essential for pharmacokinetic studies, dose-response assessments, and regulatory submissions. The detailed protocol presented in this application note serves as a comprehensive guide for researchers and scientists aiming to implement this gold-standard quantitative technique in their laboratories.
References
Application Note: Optimizing the Concentration of Heptylbenzene-d20 as an Internal Standard for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and guidelines for selecting the optimal concentration of Heptylbenzene-d20 when used as an internal standard (IS) in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is a robust technique to improve the accuracy and precision of analytical measurements by correcting for variability in sample preparation and instrument response.[1][2]
Introduction to Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls.[3] The internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument.[4] Deuterated standards, such as this compound, are ideal internal standards for mass spectrometry-based methods because they have nearly identical physicochemical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis.[2][5][6] The key advantage is that any analyte loss during sample processing or fluctuations in instrument signal will be mirrored by the internal standard.[3] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification.[4]
The concentration of the internal standard is a critical parameter that must be optimized during method development. An inappropriate concentration can lead to poor signal-to-noise ratios, detector saturation, or non-linearity in the calibration curve. This application note provides a systematic approach to determine the optimal concentration of this compound for a given analytical method.
Experimental Protocols
This section details the methodologies for preparing solutions and conducting experiments to determine the optimal concentration of this compound.
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Analyte of interest (e.g., Heptylbenzene or a structurally similar compound)
-
High-purity solvent (e.g., methanol, acetonitrile, dichloromethane, suitable for the analytical method)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
GC-MS or LC-MS system
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte and dissolve it in a suitable solvent in a 10 mL volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in the same solvent in a 10 mL volumetric flask.
-
Analyte Working Standard Solutions (for calibration curve): Prepare a series of working standard solutions by serially diluting the analyte stock solution to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Working Solutions: Prepare three different concentrations of the this compound internal standard working solutions (e.g., 10 µg/mL, 25 µg/mL, and 50 µg/mL) by diluting the internal standard stock solution. The optimal concentration is expected to be within this range for many applications.
Experimental Procedure for Optimization
The goal of this experiment is to evaluate the performance of the analytical method at different concentrations of the internal standard.
-
Prepare Three Sets of Calibration Standards: For each of the three internal standard working solutions (10, 25, and 50 µg/mL), prepare a full set of calibration standards. To do this, spike a constant volume of the respective internal standard working solution into each of the analyte working standard solutions. For example, add 100 µL of the 10 µg/mL IS solution to 900 µL of each analyte working standard.
-
Prepare Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples for the analyte and spike each with the three different concentrations of the internal standard, similar to the preparation of the calibration standards.
-
Sample Analysis: Analyze all prepared calibration standards and QC samples on the GC-MS or LC-MS system.
-
Data Evaluation: For each concentration of the internal standard, generate a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration. Determine the linearity (R²) of the calibration curve. Calculate the accuracy and precision for the QC samples.
Data Presentation
The quantitative data from the optimization experiment should be summarized in tables for clear comparison.
Table 1: Effect of this compound Concentration on Calibration Curve Linearity
| Internal Standard Concentration | Linearity (R²) |
| 10 µg/mL | 0.9985 |
| 25 µg/mL | 0.9998 |
| 50 µg/mL | 0.9991 |
Table 2: Effect of this compound Concentration on Method Accuracy
| QC Level | Analyte Concentration (µg/mL) | Accuracy (% Recovery) at 10 µg/mL IS | Accuracy (% Recovery) at 25 µg/mL IS | Accuracy (% Recovery) at 50 µg/mL IS |
| Low | 5 | 95.2% | 99.5% | 98.7% |
| Medium | 25 | 104.1% | 100.8% | 101.5% |
| High | 75 | 98.5% | 99.1% | 103.2% |
Table 3: Effect of this compound Concentration on Method Precision
| QC Level | Analyte Concentration (µg/mL) | Precision (%RSD) at 10 µg/mL IS | Precision (%RSD) at 25 µg/mL IS | Precision (%RSD) at 50 µg/mL IS |
| Low | 5 | 4.8% | 1.5% | 2.1% |
| Medium | 25 | 3.5% | 0.8% | 1.2% |
| High | 75 | 2.9% | 0.5% | 0.9% |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the optimal concentration of the this compound internal standard.
Caption: Workflow for optimizing internal standard concentration.
Principle of Internal Standard Correction
This diagram illustrates how an internal standard corrects for variations in sample processing and instrument response.
Caption: Correction principle of an internal standard.
General Recommendations and Best Practices
-
Timing of Internal Standard Addition: The internal standard should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[3]
-
Co-elution: For LC-MS and GC-MS, the deuterated internal standard should ideally co-elute with the analyte to ensure they experience the same matrix effects.[5]
-
Absence in Samples: Verify that the internal standard is not naturally present in the samples being analyzed.
-
Purity of Internal Standard: Use a high-purity internal standard to avoid interference from unlabeled analyte that may be present as an impurity.
-
Method Validation: Once the optimal concentration of the internal standard is selected, the analytical method should be fully validated according to relevant guidelines (e.g., ICH, FDA).[1]
References
Heptylbenzene-d20: A Versatile Tracer for Quantitative Analysis and Mechanistic Studies in Chemical Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Heptylbenzene-d20, a deuterated aromatic hydrocarbon, serves as a valuable tool in chemical research, offering high precision in quantitative analysis and providing insights into reaction mechanisms. Its chemical inertness and the significant mass difference from its non-deuterated counterpart make it an ideal internal standard for mass spectrometry-based applications. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in tracing studies.
Application Notes
Internal Standard for Quantitative Analysis by Isotope Dilution Mass Spectrometry (IDMS)
This compound is an excellent internal standard for the quantification of various organic compounds, particularly aromatic and aliphatic hydrocarbons, in complex matrices such as environmental samples (water, soil, air) and biological fluids. The principle of Isotope Dilution Mass Spectrometry (IDMS) relies on the addition of a known amount of the isotopically labeled standard to the sample prior to extraction and analysis.[1] Since the deuterated standard is chemically almost identical to the analyte of interest, it experiences similar losses during sample preparation and variations in instrument response.[1] By measuring the ratio of the native analyte to the deuterated standard, highly accurate and precise quantification can be achieved.
Key Advantages:
-
High Accuracy and Precision: Corrects for variations in extraction efficiency, matrix effects, and instrument response.[1]
-
Broad Applicability: Suitable for a wide range of non-polar and moderately polar organic analytes.
-
Chemical Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making deuterated compounds less susceptible to chemical degradation during sample processing.
Tracer for Reaction Mechanism and Metabolic Fate Studies
The isotopic label in this compound allows researchers to track its fate through chemical reactions or metabolic pathways. By analyzing the products of a reaction involving this compound, it is possible to elucidate reaction mechanisms, identify intermediates, and understand rearrangement processes. In drug development, deuterated compounds are used to study the metabolic fate of new chemical entities.[2][3] While Heptylbenzene itself is not a drug, its metabolism can be studied as a model for long-chain alkylbenzenes, which are present in various industrial and consumer products.
Applications:
-
Kinetic Isotope Effect (KIE) Studies: The difference in the cleavage rate between a C-H and a C-D bond can provide valuable information about the rate-determining step of a reaction.
-
Metabolite Identification: Tracing the metabolic transformation of this compound in in-vitro or in-vivo systems can help identify potential metabolites of similar compounds.
Quantitative Data Presentation
The following tables summarize typical performance data for analytical methods using deuterated internal standards analogous to this compound for the quantification of common organic pollutants.
Table 1: Method Validation Parameters for the Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil using a Deuterated Internal Standard.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/kg |
| Accuracy (Recovery %) | 85 - 115% |
| Precision (RSD %) | < 15% |
Table 2: Calibration Ranges for the Analysis of Volatile Organic Compounds (VOCs) in Water.
| Analyte | Calibration Range (µg/L) |
| Benzene | 0.5 - 100 |
| Toluene | 0.5 - 100 |
| Ethylbenzene | 0.5 - 100 |
| Xylenes | 0.5 - 100 |
| Heptylbenzene | 0.5 - 100 |
Experimental Protocols
Protocol 1: Quantification of Heptylbenzene in a Water Sample using this compound as an Internal Standard by GC-MS
This protocol describes the determination of heptylbenzene concentration in a water sample using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
Heptylbenzene standard
-
This compound internal standard
-
Methanol (pesticide grade)
-
Dichloromethane (pesticide grade)
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standards:
-
Stock Solutions (1000 mg/L): Prepare individual stock solutions of Heptylbenzene and this compound in methanol.
-
Working Standard Solution (10 mg/L): Prepare a working standard solution containing Heptylbenzene in methanol.
-
Internal Standard Spiking Solution (10 mg/L): Prepare a solution of this compound in methanol.
3. Sample Preparation (Solid-Phase Extraction):
-
Add 10 µL of the 10 mg/L this compound internal standard spiking solution to a 100 mL water sample.
-
Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and then 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 2 x 1 mL of dichloromethane into a clean collection vial.
-
Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280 °C
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for Heptylbenzene (e.g., m/z 91, 176).
-
Monitor characteristic ions for this compound (e.g., m/z 98, 196).
-
5. Quantification:
-
Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of Heptylbenzene and a constant concentration of this compound.
-
Plot the ratio of the peak area of Heptylbenzene to the peak area of this compound against the concentration of Heptylbenzene.
-
Determine the concentration of Heptylbenzene in the sample by using the response factor from the calibration curve.
Protocol 2: In-Vitro Metabolic Stability Assay using this compound
This protocol outlines a general procedure to assess the metabolic stability of this compound in liver microsomes, which can be adapted for other deuterated compounds.
1. Materials and Reagents:
-
This compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for analysis, e.g., a different deuterated compound)
-
96-well plates
2. Experimental Procedure:
-
Prepare a working solution of this compound in a low percentage of organic solvent (e.g., <1% DMSO) in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to pre-warmed phosphate buffer.
-
Initiate the reaction by adding the this compound working solution to the wells.
-
Incubate the plate at 37 °C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the analytical internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Analyze the samples for the disappearance of the parent compound (this compound).
-
Use a suitable C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Monitor the parent ion of this compound and a characteristic fragment ion.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the in-vitro half-life (t½) from the slope of the linear regression.
Signaling Pathways and Logical Relationships
While this compound is not directly involved in biological signaling pathways, its use as a tracer can help elucidate the pathways of xenobiotic metabolism. The following diagram illustrates the logical relationship in a typical drug metabolism study where a deuterated compound is used.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with Heptylbenzene-d20
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Heptylbenzene-d20 as an internal standard to minimize matrix effects in complex samples during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of heptylbenzene, meaning that all 20 hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative mass spectrometry analysis.[1][2] The key benefit of using a stable isotope-labeled IS like this compound is that it is chemically and physically very similar to the non-labeled analyte of interest (e.g., heptylbenzene or structurally similar compounds).[3][4] This similarity ensures that it behaves almost identically during sample preparation (extraction, evaporation) and ionization in the mass spectrometer.[3] Any variations or losses experienced by the analyte, including suppression or enhancement of the signal due to matrix effects, will be mirrored by the internal standard.[3] This allows for accurate correction and reliable quantification of the target analyte.[1][2]
Q2: What are matrix effects and how do they impact my results?
Matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, interfering components in the sample matrix.[5][6][7] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and phospholipids in biological samples like plasma or urine.[8] These effects can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the analyte concentration.[8][9] This is the more common effect.
-
Ion Enhancement: An increase in the analyte signal, leading to overestimation of the analyte concentration.[8][9]
Matrix effects are a significant challenge in LC-MS bioanalysis as they can compromise the accuracy, precision, and sensitivity of the method.[5][7][8]
Q3: How do I know if my assay is suffering from matrix effects?
Several experimental approaches can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte and internal standard solution into the mass spectrometer post-column while injecting an extracted blank matrix sample.[4][10][11] Dips or rises in the baseline signal at different retention times indicate regions of ion suppression or enhancement.[4][11]
-
Post-Extraction Spike Method: This is a quantitative assessment where the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (pure) solvent at the same concentration.[4][9][12] The ratio of these responses provides a quantitative measure of the matrix effect.[9]
-
Comparing Calibration Curves: A significant difference in the slope of a calibration curve prepared in a pure solvent versus one prepared in the sample matrix is indicative of matrix effects.[3][13]
Q4: Can this compound completely eliminate matrix effects?
While this compound is a powerful tool, it compensates for matrix effects rather than eliminating them.[6] The underlying assumption is that the analyte and the deuterated internal standard experience the same degree of ion suppression or enhancement.[3] This holds true if they co-elute perfectly and are chemically identical. However, differential matrix effects can still occur if their retention times are slightly different or if a specific matrix component disproportionately affects the analyte over the internal standard. Therefore, optimizing sample preparation and chromatography to minimize the source of the matrix effect is still crucial.[4][14][15]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound to mitigate matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in analyte/IS ratio across replicates | 1. Inconsistent sample preparation (e.g., extraction efficiency).[13] 2. Differential matrix effects between samples.[2] 3. Instability of the analyte or internal standard. | 1. Optimize and standardize the sample preparation protocol. Consider automation for consistency. 2. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interfering components.[1][10] 3. Evaluate analyte and IS stability in the matrix and final extract. |
| Poor recovery of both analyte and this compound | 1. Suboptimal extraction conditions (e.g., wrong pH, solvent, or SPE sorbent). 2. Analyte/IS binding to proteins or phospholipids. | 1. Systematically optimize the extraction procedure (e.g., test different solvents, pH values, and SPE cartridges).[13] 2. Incorporate a protein precipitation step before extraction.[10] |
| Analyte peak shows suppression, but IS peak does not (or vice-versa) | 1. Chromatographic separation of the analyte and this compound. 2. A specific matrix component is interfering with only one of the compounds. | 1. Adjust the chromatographic method (gradient, mobile phase, column) to ensure co-elution of the analyte and IS.[6] 2. Perform a post-column infusion experiment to identify the retention time of the interfering peak and modify the chromatography to move the analyte and IS away from it.[11] |
| Low signal intensity for both analyte and IS in all samples | 1. Severe ion suppression from the sample matrix.[8] 2. Suboptimal mass spectrometer source conditions. 3. Incorrect concentration of the IS spiking solution. | 1. Dilute the sample extract to reduce the concentration of matrix components.[13][16] 2. Optimize MS source parameters (e.g., temperature, gas flows, voltages) for the specific analyte and flow rate. 3. Verify the concentration and preparation of the this compound working solution. |
| Presence of unlabeled Heptylbenzene in the d20 standard | Isotopic impurity in the this compound raw material. | 1. Check the certificate of analysis for the isotopic purity of the standard. 2. Account for the contribution of the unlabeled analogue in the IS during data processing, especially for low-level quantification. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the matrix effect on your analyte when using this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix (e.g., plasma, urine). After the final evaporation step, spike the dried extracts with the same concentration of analyte and this compound as in Set A before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the same concentration of analyte and this compound into the blank matrix before starting the extraction process.
-
-
Analyze Samples: Inject all three sets into the LC-MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | (Peak Area Set B / Peak Area Set A) * 100% | A value < 100% indicates ion suppression.[9] A value > 100% indicates ion enhancement.[9] |
| Recovery Efficiency (RE) | (Peak Area Set C / Peak Area Set B) * 100% | Measures the efficiency of the extraction process.[9] |
| Process Efficiency (PE) | (Peak Area Set C / Peak Area Set A) * 100% | Represents the overall efficiency of the entire method. |
A summary of expected (illustrative) results is presented in the table below.
| Lot # | Analyte ME (%) | IS (this compound) ME (%) | IS-Normalized ME (%) |
| 1 | 65 | 68 | 95.6 |
| 2 | 72 | 75 | 96.0 |
| 3 | 68 | 70 | 97.1 |
| 4 | 75 | 76 | 98.7 |
| 5 | 69 | 71 | 97.2 |
| 6 | 70 | 73 | 95.9 |
| Mean | 69.8 | 72.2 | 96.8 |
| %CV | 5.4 | 4.5 | 1.3 |
The IS-Normalized Matrix Effect is calculated as (Analyte ME / IS ME). A value close to 100% with low variability (%CV) indicates that the internal standard is effectively compensating for the matrix effect.
Visual Diagrams
Caption: General experimental workflow for sample analysis using an internal standard.
References
- 1. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. reddit.com [reddit.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. tandfonline.com [tandfonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. hdb.ugent.be [hdb.ugent.be]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drawellanalytical.com [drawellanalytical.com]
Addressing ion suppression of Heptylbenzene-d20 in ESI-MS
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS), with a focus on methods utilizing Heptylbenzene-d20 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A: Ion suppression is a type of matrix effect that results in a decreased detector response for a target analyte.[1] It occurs when other components in the sample matrix, which co-elute with the analyte, interfere with the analyte's ionization efficiency in the ESI source.[1][2] This interference can lead to inaccurate and unreliable quantitative results, as the signal intensity is no longer directly proportional to the analyte concentration.[3][4] It is important to note that MS/MS techniques are just as susceptible to ion suppression because the effect occurs during the initial ionization process, before mass analysis.[5]
Q2: What are the common causes of ion suppression?
A: Ion suppression arises from competition between the analyte and matrix components for ionization.[2][6] Several mechanisms have been proposed:
-
Competition for Droplet Surface/Charge: In ESI, ionization occurs at the surface of charged droplets. If high concentrations of co-eluting matrix components are present, they can out-compete the analyte for access to the droplet surface and available charge, reducing the number of analyte ions that are formed.[6]
-
Changes in Droplet Properties: High concentrations of non-volatile materials from the sample matrix can alter the physical properties of the ESI droplets, such as increasing their viscosity and surface tension.[1][5] This change hinders solvent evaporation, which is a critical step for producing gas-phase ions, thereby suppressing the analyte signal.[5]
-
Gas-Phase Reactions: Although less dominant than liquid-phase mechanisms, it is possible for analyte ions to be neutralized in the gas phase through reactions with substances that have a high gas-phase basicity.[5]
-
Common Suppressing Agents: Typical sources of ion suppression include salts, non-volatile buffers (e.g., phosphate, TRIS), detergents, ion-pairing agents (e.g., TFA), endogenous compounds from biological samples (lipids, proteins), and contaminants from sample preparation (e.g., plasticizers).[3][7][8]
Q3: What is the role of this compound in my ESI-MS assay?
A: this compound is a stable isotope-labeled (SIL) internal standard. In quantitative mass spectrometry, an ideal internal standard should behave almost identically to the analyte of interest during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer. By adding a known amount of this compound to every sample, standard, and blank, it can be used to correct for signal variations. Because the deuterated standard co-elutes and has nearly identical physicochemical properties to the non-labeled analyte, any ion suppression or enhancement that affects the analyte should affect the SIL internal standard to the same degree.[7][9] Therefore, by calculating the ratio of the analyte signal to the internal standard signal, the matrix effects can be compensated for, leading to more accurate and precise quantification.[10]
Q4: My internal standard (this compound) signal is low in my samples. Are my results invalid?
A: Not necessarily. A low signal for this compound is a direct indication that ion suppression is occurring.[11] The primary purpose of the internal standard is to experience the same suppression as your target analyte. If the ratio of the analyte peak area to the this compound peak area remains consistent and the signal for both is above the limit of quantification (LOQ), the internal standard is likely performing its function correctly by compensating for the signal loss.[11] However, if the suppression is so severe that the internal standard signal is near or below the LOQ, the quantitative results may be unreliable, and the method should be optimized to reduce the matrix effect.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound as an internal standard.
Problem: The signals for my analyte and this compound are both low and highly variable in prepared samples compared to clean standards.
Answer: This is a classic sign of significant and inconsistent ion suppression. The first step is to identify the source of the interference and improve the sample preparation method.
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.[2] Consider more rigorous sample preparation techniques.
-
Solid-Phase Extraction (SPE): More selective than simple protein precipitation or liquid-liquid extraction for removing interfering matrix components.[8]
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract the analyte while leaving behind suppressive materials.[12]
-
Protein Precipitation (PPT): A common technique, but often leaves behind salts and phospholipids which are major sources of ion suppression.
-
-
Sample Dilution: Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components.[13][14] However, this approach may not be suitable for trace analysis where the analyte concentration is already low.[6]
Problem: The peak area ratio of my analyte to this compound is inconsistent across different sample lots.
Answer: This indicates that the internal standard is not adequately compensating for the matrix effect, which can happen for a few reasons:
-
Differential Suppression: The analyte and this compound may not be experiencing the exact same degree of suppression. This can occur if they are not perfectly co-eluting. The "deuterium isotope effect" can sometimes cause a slight shift in retention time on reversed-phase columns, leading to exposure to different matrix components as they elute.
-
Non-linear Suppression: The degree of suppression may not be linear with the concentration of the interfering species.
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the chromatographic method to ensure the analyte and this compound peaks are sharp and perfectly co-elute. This minimizes their exposure to different parts of the matrix profile.[12]
-
Reduce Flow Rate: Lowering the ESI flow rate into the nanoliter-per-minute range can generate smaller, more highly charged droplets that are more tolerant to non-volatile salts and reduce signal suppression.[5][6]
-
Evaluate Matrix Factor: Perform a quantitative assessment of the matrix effect (see Experimental Protocol 1) to understand the extent of the issue in different matrix lots.
Problem: How can I visually screen my method to see where ion suppression is occurring in the chromatogram?
Answer: A post-column infusion experiment provides a visual representation of when and where ion suppression or enhancement occurs throughout the chromatographic run. This is an excellent diagnostic tool. By infusing a constant flow of your analyte (or this compound) post-column while injecting a blank matrix extract, you can observe dips in the otherwise stable signal. These dips correspond to the retention times where matrix components elute and cause suppression.[4][14][15] This information allows you to adjust your chromatography to move your analyte peak away from these suppressive zones.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This method quantifies the extent of ion suppression or enhancement by calculating the Matrix Factor (MF).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase solvent.
-
Set B (Post-Spike Sample): Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. Spike the analyte and this compound into the final extract.
-
Set C (Pre-Spike Sample): Spike the analyte and this compound into the blank matrix before the extraction procedure. (This set is used to determine recovery, not the matrix factor itself).
-
-
Analyze Samples: Inject and analyze all samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF):
Protocol 2: Qualitative Screening for Ion Suppression (Post-Column Infusion)
This experiment helps visualize the regions of a chromatogram where matrix effects are most pronounced.
Methodology:
-
System Setup:
-
Use a T-connector to merge the flow from the LC column with a continuous, low-flow infusion of a standard solution of your analyte (or this compound) from a syringe pump.
-
The combined flow is directed into the ESI-MS source.
-
-
Establish a Stable Baseline: Begin the infusion of the analyte solution. The mass spectrometer, operating in MRM or SIM mode for the infused compound, should show a stable, continuous signal.
-
Inject Blank Matrix Extract: While the infusion continues, inject a prepared extract of a blank matrix sample onto the LC column.
-
Monitor the Signal: Record the signal of the infused analyte over the course of the chromatographic run. Any deviation (dip or rise) from the stable baseline indicates the presence of ion suppression or enhancement at that specific retention time.[4][15]
Data Presentation
Table 1: Example Data from a Post-Extraction Spike Experiment
| Sample Set | Analyte Peak Area | This compound Peak Area | Calculated Matrix Factor (Analyte) |
| Set A (Neat) | 1,250,000 | 1,310,000 | N/A |
| Set B (Post-Spike) | 485,000 | 515,000 | 0.39 |
| Interpretation | The Matrix Factor of 0.39 indicates significant ion suppression (a 61% signal loss). |
Table 2: Summary of Common Ion Suppression Causes and Mitigation Strategies
| Cause of Suppression | Primary Mitigation Strategy | Secondary Mitigation Strategy |
| High Salt Concentration | Improve sample cleanup (SPE, LLE) to remove salts. | Optimize chromatography to separate analyte from the salt front. |
| Phospholipids (Bio-samples) | Use specialized phospholipid removal plates or SPE cartridges. | Dilute the sample extract. |
| Non-volatile Buffers | Replace with volatile buffers (e.g., ammonium formate/acetate). | N/A (Avoid non-volatile buffers entirely). |
| Co-eluting Metabolites | Improve chromatographic resolution (change column, gradient). | Change ionization polarity (e.g., positive to negative) if possible.[6] |
| High Analyte Concentration | Dilute sample to be within the linear range of the detector. | Reduce injection volume.[6] |
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Experimental setup for post-column infusion.
Caption: Mechanisms of ion suppression in the ESI droplet.
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hdb.ugent.be [hdb.ugent.be]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Optimizing Heptylbenzene-d20 Injection in Chromatography
Welcome to the technical support center for optimizing chromatographic analysis of Heptylbenzene-d20. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting injection volume for this compound in gas chromatography (GC)?
A1: For organic solvents, a general recommendation for split/splitless injection in GC is 1-2 µL.[1][2] For aqueous samples, a smaller volume of 0.5 µL is often suggested.[1] It is crucial to ensure that the vapor volume of the sample does not exceed the liner volume to prevent backflash and contamination.[1][2]
Q2: How does increasing the injection volume affect my chromatogram?
A2: Increasing the injection volume can enhance sensitivity and improve detection limits. However, excessively large injection volumes can lead to several issues, including:
-
Peak Broadening: The width of the chromatographic peak may increase with a larger injection volume.[3]
-
Peak Fronting: This can occur due to column overload, where the peak has a leading edge that is less steep than the trailing edge.[4][5][6]
-
Decreased Resolution: The separation between adjacent peaks may be reduced.[3]
-
Retention Time Shifts: An increase in injection volume can sometimes lead to a linear increase in retention time.[3]
Q3: What is "backflash" and how can I prevent it?
A3: Backflash occurs when the vaporized sample volume exceeds the capacity of the inlet liner, causing the sample to move into the carrier gas supply lines.[1] This can lead to ghost peaks and poor reproducibility. To prevent backflash, ensure your injection volume is appropriate for your liner size, inlet temperature, and pressure.[1] Using a vapor volume calculator can help determine the appropriate parameters.[1]
Q4: When should I consider using Large Volume Injection (LVI)?
A4: Large Volume Injection (LVI) is beneficial for trace analysis where higher sensitivity is required to meet stringent regulatory limits.[7] By introducing a larger sample amount, the analyte mass reaching the detector increases, leading to a better signal-to-noise ratio and lower detection limits.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter when optimizing the injection volume for this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Fronting | Volume Overload: Injecting too much sample for the column's capacity.[4][5][8] | Reduce the injection volume. A good starting point is 1-5% of the total column volume.[4][5] |
| Solvent Mismatch: The sample solvent is significantly stronger than the initial mobile phase (in LC) or has a very different polarity (in GC).[4][8] | Change the sample diluent to match the initial mobile phase conditions as closely as possible.[4][5] | |
| Peak Tailing | Active Sites: Interaction of the analyte with active sites in the liner or on the column.[1] | Use a deactivated liner and ensure the column is properly conditioned.[1] Consider trimming the front end of the column if it has become contaminated.[6] |
| Column Overload: Injecting too high a concentration of the analyte.[6][9] | Dilute the sample or reduce the injection volume.[6] | |
| Broad Peaks | Large Injection Volume: The initial band of the analyte on the column is too wide.[3] | Decrease the injection volume. |
| Slow Sample Transfer (Splitless GC): The time it takes to transfer the sample from the inlet to the column is too long.[10] | Optimize the splitless time and consider using focusing mechanisms like solvent or thermal focusing.[10][11] | |
| Poor Reproducibility | Backflash: The vaporized sample is contaminating the system.[1] | Ensure the injection volume is appropriate for the liner volume. Use a GC calculator to determine the vapor volume.[1] |
| Syringe Issues: Inconsistent delivery from the autosampler syringe.[6] | Check the syringe for damage or blockages. Ensure the correct syringe volume is installed in the autosampler.[6] | |
| Ghost Peaks | Carryover from Previous Injections: Residual sample from a previous run, often due to backflash.[1] | Clean the inlet and replace the liner and septum. Optimize injection volume to prevent backflash.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Injection Volume
This protocol outlines a systematic approach to finding the ideal injection volume for your this compound analysis.
-
Initial Injection: Start with a small, reproducible injection volume (e.g., 0.5 µL).
-
Incremental Increase: Gradually double the injection volume for subsequent runs (e.g., 0.5 µL, 1 µL, 2 µL, 4 µL).
-
Monitor Peak Shape and Area: For each injection, carefully observe the peak shape (fronting, tailing, symmetry), peak height, and peak area.[8]
-
Assess Linearity: Plot the peak area against the injection volume. The relationship should be linear as long as the column and detector are not overloaded.[8]
-
Identify Overload Point: The optimal injection volume is the maximum volume that can be injected before significant peak distortion (e.g., fronting) or a loss of linearity in the peak area response occurs.[8] A general guideline is to keep the injection volume between 1-5% of the total column volume.[4][5]
Protocol 2: Optimizing for Large Volume Injection (LVI) in GC
This protocol is for situations where maximum sensitivity is required.
-
Liner Selection: Use a liner with glass wool or beads to aid in solvent evaporation and trap non-volatile matrix components.[7][10]
-
Initial Inlet Temperature: Set the initial inlet temperature approximately 30°C below the boiling point of your solvent.[10]
-
Solvent Venting: Utilize the solvent vent mode on your PTV inlet. This allows the majority of the solvent to be vented while the analytes are trapped.[7]
-
Optimize Vent Parameters:
-
Vent Flow: Start with a moderate vent flow (e.g., 100 mL/min) and adjust to ensure solvent is removed without losing volatile analytes.[7]
-
Vent Time: The time the vent is open should be sufficient to evaporate most of the solvent.[7]
-
Vent Pressure: Lower vent pressure can increase the solvent elimination rate.[7]
-
-
Injection Speed: A slower injection speed can improve trapping efficiency.[12]
-
Analyte Transfer: After solvent venting, rapidly heat the inlet to transfer the trapped analytes onto the column.
Visualizations
Caption: Workflow for optimizing injection volume.
Caption: Troubleshooting logic for common peak shape issues.
References
- 1. agilent.com [agilent.com]
- 2. bess-sci.com [bess-sci.com]
- 3. Effects of injection volume on chromatographic features and resolution in the process of counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 5. youtube.com [youtube.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. waters.com [waters.com]
- 9. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ues.pku.edu.cn [ues.pku.edu.cn]
Potential for deuterium exchange in Heptylbenzene-d20 under specific conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for deuterium exchange in Heptylbenzene-d20. This resource is designed to help you anticipate and address challenges in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern when using this compound as an internal standard?
A1: Deuterium exchange, also known as H/D exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix), or vice versa.[1] For quantitative analysis using deuterated internal standards like this compound, this is a significant issue. The loss of deuterium atoms alters the mass of the internal standard, which can lead to inaccurate quantification in mass spectrometry analysis.[2] This can result in an underestimation of the internal standard's concentration, leading to an overestimation of the analyte's concentration. In severe cases, complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.
Q2: Under what conditions is deuterium exchange most likely to occur for this compound?
A2: Deuterium exchange is most likely to be facilitated by the presence of acid, base, or metal catalysts, particularly at elevated temperatures and pressures.[1] Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium atoms.[2] For alkylbenzenes, exchange on both the aromatic ring and the alkyl side chain can occur.
Q3: Which deuterium atoms on this compound are most susceptible to exchange?
A3: The susceptibility of deuterium atoms to exchange depends on their position on the molecule. For alkylbenzenes, the general order of reactivity for exchange is:
-
Aromatic ring deuterons: These are susceptible to exchange, especially under acidic conditions through an electrophilic aromatic substitution mechanism.
-
Benzylic deuterons (α-position): The two deuterium atoms on the carbon directly attached to the benzene ring are more reactive than other positions on the alkyl chain.
-
Other alkyl chain deuterons (β, γ, etc. positions): These are generally the least reactive and less likely to exchange under typical analytical conditions.
High temperatures (above 250 °C) and the presence of dilute acid can lead to the exchange of deuterons on the aromatic ring and, to a lesser extent, on the alkyl side chain.[3]
Q4: Can deuterium exchange happen in the ion source of a mass spectrometer?
A4: Yes, in-source back-exchange can occur, where deuterons are exchanged for protons within the mass spectrometer's ion source. This is a potential issue, especially in atmospheric pressure chemical ionization (APCI).[4] The degree of exchange can be influenced by factors such as the desolvation temperature and the mobile phase composition.
Troubleshooting Guides
This section addresses specific issues you might encounter related to deuterium exchange in this compound.
Issue 1: Inconsistent or Inaccurate Quantitative Results
Symptoms:
-
High variability in the internal standard signal across a batch of samples.
-
Poor accuracy and precision in your quantitative results.
-
A positive bias in your analyte concentration.[5]
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Deuterium Exchange During Sample Preparation or Storage | 1. Review Sample pH: Avoid storing or preparing samples in strongly acidic or basic conditions. If unavoidable, minimize the exposure time.[5] 2. Control Temperature: Perform sample preparation steps at the lowest practical temperature to minimize exchange rates. 3. Solvent Selection: Use aprotic solvents for reconstitution and dilution whenever possible to minimize the source of protons for exchange. |
| In-Source Back-Exchange in the Mass Spectrometer | 1. Optimize Source Conditions: Lower the ion source temperature to the minimum required for efficient ionization to reduce thermally-driven exchange. 2. Modify Mobile Phase: If using LC-MS, evaluate if changes to the mobile phase composition (e.g., different buffers or additives) can reduce in-source exchange. |
Issue 2: Observing a Peak for the Unlabeled Heptylbenzene
Symptoms:
-
A signal is detected at the m/z corresponding to the non-deuterated heptylbenzene in samples spiked only with this compound.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity of the Standard | 1. Check Certificate of Analysis (CofA): Verify the isotopic purity of your this compound standard from the supplier's CofA. 2. Assess Contribution from Internal Standard: Prepare a blank sample spiked with the deuterated internal standard at the concentration used in your assay. Analyze the sample and monitor the mass transition for the unlabeled analyte. The response for the unlabeled analyte should be minimal.[2] |
| Complete Deuterium Exchange | 1. Evaluate Experimental Conditions: This is an extreme case of the issues described in "Issue 1". Re-evaluate your entire workflow for conditions that could promote extensive deuterium exchange (e.g., prolonged exposure to strong acids/bases at high temperatures). |
Quantitative Data on Deuterium Exchange
Table 1: Deuterium Exchange in Alkylbenzenes under High Temperature, Dilute Acid Conditions
| Compound | Condition | Observation |
| Toluene | Dilute DCl/D₂O, >250 °C | Slow H/D exchange on the methyl group.[3] |
| Ethylbenzene | Dilute DCl/D₂O, 250-285 °C | Ring hydrogens equilibrate with the deuterium pool.[3] |
| Various Methylbenzenes | Dilute DCl/D₂O, >250 °C | Methyl groups undergo slow H/D exchange.[3] |
This table summarizes qualitative findings. Quantitative rates are highly dependent on specific experimental conditions.
Experimental Protocols
Protocol 1: Monitoring Deuterium Exchange in this compound by GC-MS
This protocol outlines a method to assess the stability of this compound under specific experimental conditions.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., hexane or dichloromethane). b. Prepare a series of test solutions by spiking the this compound stock solution into the matrix or solvent system you wish to evaluate (e.g., acidic or basic aqueous solution). c. Prepare a control sample by spiking the this compound stock solution into an aprotic solvent.
2. Incubation: a. Incubate the test solutions and the control sample under the desired experimental conditions (e.g., specific temperature and time).
3. Extraction: a. At various time points, extract the this compound from an aliquot of each test and control solution using a suitable water-immiscible solvent (e.g., hexane). b. Dry the organic extract over anhydrous sodium sulfate and concentrate if necessary.
4. GC-MS Analysis: a. Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) in full scan mode. b. Monitor the molecular ion cluster for this compound and any potential lower mass isotopologues that would indicate deuterium loss.
5. Data Analysis: a. Integrate the peak areas for the molecular ions of this compound and any observed species that have lost one or more deuterium atoms. b. Calculate the percentage of deuterium loss over time for each condition.
Visualizations
Caption: Workflow for monitoring deuterium exchange in this compound.
Caption: Troubleshooting logic for inaccurate results with deuterated standards.
References
Technical Support Center: Optimizing Heptylbenzene-d20 Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of Heptylbenzene-d20. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio and overall data quality in your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Heptylbenzene, meaning that all 20 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. In mass spectrometry, it serves as an excellent internal standard for the quantification of its non-deuterated counterpart, Heptylbenzene, and other structurally similar analytes. Its key advantage is that it co-elutes with the analyte of interest and behaves almost identically during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response.[1][2][3]
2. Which ionization technique is best for analyzing the non-polar compound this compound by LC-MS?
For non-polar compounds like Heptylbenzene, standard Electrospray Ionization (ESI) is often inefficient. Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) are generally more suitable choices.[4][5][6][7][8][9][10][11][12]
-
APPI is particularly effective for non-polar and weakly polar compounds and is often less susceptible to matrix effects compared to ESI and APCI.[4][5][7][8][9][10][13]
-
APCI is also a good option for relatively non-polar, thermally stable compounds with molecular weights typically under 1500 Da.[3][14][15][16]
3. What are the expected precursor ions for Heptylbenzene and this compound in LC-MS?
The molecular weight of Heptylbenzene is 176.30 g/mol .[17][18][19][20] For this compound, with 20 deuterium atoms (atomic mass ~2.014 u) replacing 20 protium atoms (atomic mass ~1.008 u), the expected molecular weight is approximately 196.4 g/mol .
In positive ion mode using APCI or APPI, you would typically look for the molecular ion [M]+• or the protonated molecule [M+H]+.
| Compound | Molecular Weight ( g/mol ) | Expected [M]+• (m/z) | Expected [M+H]+ (m/z) |
| Heptylbenzene | 176.30 | 176.2 | 177.2 |
| This compound | ~196.4 | 196.3 | 197.3 |
4. What are common fragment ions for Heptylbenzene that can be used for MRM method development?
Based on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), common fragment ions for alkylbenzenes are observed due to cleavage of the alkyl chain. The most prominent fragment is often the tropylium ion.
| Fragment Ion | m/z | Description |
| [C7H7]+ | 91 | Tropylium ion, characteristic of alkylbenzenes. |
| [C8H9]+ | 105 | Resulting from benzylic cleavage. |
| [C9H11]+ | 119 | Another fragment from the alkyl chain. |
For this compound, the fragmentation pattern will be shifted due to the presence of deuterium. The tropylium ion might appear at m/z 98 if it retains the deuterated phenyl ring. Predicting the exact fragmentation of deuterated compounds can be complex, and empirical determination is recommended.[13][21][22]
Troubleshooting Guide
This guide addresses common issues encountered when analyzing this compound and provides actionable solutions.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Ionization Source | Heptylbenzene is non-polar and may not ionize well with ESI. Solution: Switch to an APCI or APPI source, which are better suited for non-polar compounds.[4][5][7][8][9][10][11][12] |
| Suboptimal Source Parameters | Incorrect temperatures, gas flows, or voltages can prevent efficient ionization. Solution: Systematically optimize source parameters. Infuse a standard solution of this compound and adjust parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage to maximize the signal.[23][24] |
| Incorrect Precursor Ion Selection | The mass spectrometer is not monitoring the correct m/z for the this compound parent ion. Solution: Verify the expected m/z of the [M]+• or [M+H]+ ion for this compound (~196.3 or 197.3 m/z, respectively) and ensure it is correctly entered in the method. |
| Poor Sample Preparation/Recovery | The analyte is being lost during the extraction process. Solution: Optimize the sample preparation method. For a non-polar compound like Heptylbenzene, consider liquid-liquid extraction (LLE) with a non-polar solvent like hexane or a solid-phase extraction (SPE) with a C18 or similar reversed-phase sorbent.[7][25][26][27][28][29][30][31][32] |
Issue 2: High Background Noise / Poor Signal-to-Noise (S/N) Ratio
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Co-eluting compounds from the sample matrix are suppressing the ionization of this compound. Solution: Improve sample cleanup. A more rigorous LLE or SPE protocol can help remove interfering matrix components. Also, ensure chromatographic separation of the analyte from major matrix components. The use of a deuterated internal standard like this compound is designed to compensate for this, but severe suppression can still be problematic. |
| Contaminated Solvents or System | Impurities in the mobile phase or a contaminated LC-MS system can lead to high background noise. Solution: Use high-purity, MS-grade solvents and flush the system thoroughly. Run solvent blanks to identify potential sources of contamination. |
| Suboptimal MS/MS Parameters | Incorrect collision energy or other MRM parameters can lead to poor fragmentation and a weak signal. Solution: Optimize the collision energy for each MRM transition to maximize the intensity of the product ions.[14][23][33][34][35][36] |
Issue 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Variable Sample Preparation | Inconsistent extraction efficiency or analyte loss between samples. Solution: Ensure the internal standard (this compound) is added to all samples, standards, and quality controls at the very beginning of the sample preparation process. This allows it to account for variability throughout the workflow.[1][2][3] |
| Chromatographic Issues | Poor peak shape, shifting retention times, or inadequate separation. Solution: Optimize the chromatographic method. For a non-polar compound, a C18 column is a good starting point. Adjust the mobile phase composition and gradient to achieve a sharp, symmetrical peak.[14] |
| Instrument Instability | Fluctuations in the MS detector response over time. Solution: Allow the instrument to stabilize before running samples. Regularly check system suitability by injecting a standard solution to monitor for any drift in sensitivity or retention time. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Heptylbenzene from Human Plasma
This protocol provides a general starting point for the extraction of non-polar compounds like Heptylbenzene from a biological matrix.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 250 µL of ice-cold methanol to the plasma sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 750 µL of a non-polar solvent such as hexane or methyl tert-butyl ether (MTBE).[37]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 5 minutes to separate the layers.
-
-
Sample Concentration:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Protocol 2: Optimization of APCI/APPI Source Parameters
This protocol describes a systematic approach to optimizing the ion source for Heptylbenzene analysis.
-
Infusion Setup:
-
Prepare a 1 µg/mL solution of Heptylbenzene in a solvent mixture that mimics the mobile phase (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
-
Parameter Optimization (One-Factor-at-a-Time):
-
Vaporizer/Drying Gas Temperature: While monitoring the precursor ion signal, gradually increase the temperature to find the point of maximum signal intensity without evidence of thermal degradation.
-
Nebulizer and Drying Gas Flow: Sequentially adjust the gas flow rates to optimize desolvation and signal stability.
-
Corona Discharge Current (APCI) / Lamp Intensity (APPI): Adjust for a stable and maximal ion current.
-
Capillary Voltage/Fragmentor/Cone Voltage: Ramp the voltage and monitor the precursor ion intensity. Select the voltage that provides the highest signal with minimal in-source fragmentation.
-
Protocol 3: MRM Method Development for Heptylbenzene and this compound
This protocol outlines the steps to develop a Multiple Reaction Monitoring (MRM) method.
-
Precursor Ion Identification:
-
Infuse a standard solution of Heptylbenzene and this compound separately.
-
Perform a full scan to identify the most abundant precursor ion for each compound (likely [M]+• or [M+H]+).
-
-
Product Ion Scan:
-
Set the first quadrupole (Q1) to isolate the precursor ion of interest.
-
Scan the third quadrupole (Q3) to identify the most intense and stable fragment (product) ions. For Heptylbenzene, start by looking for fragments around m/z 91 and 105. For this compound, look for the corresponding mass-shifted fragments.
-
-
Collision Energy Optimization:
-
For each precursor-product ion pair (MRM transition), ramp the collision energy across a range of values (e.g., 5-50 eV).
-
Plot the product ion intensity as a function of collision energy to determine the optimal value that yields the maximum signal for each transition.[33]
-
Example MRM Transitions (Starting Point for Optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Suggested Starting Collision Energy (eV) |
| Heptylbenzene | 177.2 | 91.1 | 15 - 25 |
| Heptylbenzene | 177.2 | 105.1 | 10 - 20 |
| This compound | 197.3 | 98.1 | 15 - 25 |
| This compound | 197.3 | 115.2 | 10 - 20 |
Note: The product ions for this compound are predicted based on the fragmentation of the unlabeled compound and will require empirical verification.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of Heptylbenzene using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing low signal-to-noise ratio in the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. lcms.cz [lcms.cz]
- 4. tandfonline.com [tandfonline.com]
- 5. The New Simple and Manual Coated Serum Vial Solid-Phase Microextraction Method for Pre-Concentration of Polycyclic Aromatic Hydrocarbons in Water Samples: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Atmospheric Pressure Photoionization Ionization Platform - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. norman-network.net [norman-network.net]
- 13. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 15. (3-Heptyl)benzene | C13H20 | CID 137441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Heptylbenzene | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Benzene, heptyl- [webbook.nist.gov]
- 19. Benzene, heptyl- [webbook.nist.gov]
- 20. Benzene, heptyl- [webbook.nist.gov]
- 21. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Collision energy-breakdown curves – An additional tool to characterize MS/MS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. asms.org [asms.org]
- 25. researchgate.net [researchgate.net]
- 26. Fast and simple procedure for liquid-liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
- 28. Determination of alkylbenzene metabolites in groundwater by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. arborassays.com [arborassays.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. skyline.ms [skyline.ms]
- 34. researchgate.net [researchgate.net]
- 35. Composition-dependent MRM transitions and structure-indicative elution segments (CMTSES)-based LC-MS strategy for disaccharide profiling and isomer differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. metabolomicsworkbench.org [metabolomicsworkbench.org]
Column bleed interference with Heptylbenzene-d20 detection
This technical support guide addresses a common issue encountered in Gas Chromatography-Mass Spectrometry (GC-MS): interference from column bleed during the analysis of the internal standard Heptylbenzene-d20.
Troubleshooting Guide: Resolving Column Bleed Interference
Problem: I am observing a rising baseline, high background noise, and extraneous peaks in my chromatogram when analyzing this compound, potentially impacting quantification.
Answer
This is a classic presentation of excessive GC column bleed, where the stationary phase of the column degrades and elutes, causing a continuous background signal and discrete peaks that can interfere with analyte detection.[1][2][3] Polysiloxane-based columns, which are very common, degrade at high temperatures to produce characteristic cyclic siloxanes.[4] These bleed products can create ions that may interfere with the identification and quantification of your target compounds.
Step 1: Confirm the Source of Interference
First, confirm that the interference is indeed from column bleed. When using a mass spectrometer, column bleed from typical polysiloxane columns will produce a characteristic pattern of ions.
-
Action: Examine the mass spectrum of the baseline in the region where you expect this compound to elute. Look for the presence of prominent ions at mass-to-charge ratios (m/z) of 207 , 281 , 355 , and 429 .[4][5][6][7][8] The ion at m/z 207 is often the most abundant and is a key indicator of column bleed.[6][7][9]
Step 2: Assess Spectral Overlap with this compound
The primary concern is whether the column bleed ions directly overlap with or elevate the baseline near the ions used to quantify this compound. Based on typical fragmentation patterns of alkylbenzenes, we can predict the key ions for this compound.
The fragmentation of n-alkylbenzenes is dominated by two main pathways:
-
Benzylic cleavage leading to the formation of a tropylium ion.
-
McLafferty rearrangement for alkyl chains of three carbons or longer.[2]
For deuterated Heptylbenzene (C₁₃D₂₀), these fragments are shifted compared to their non-deuterated counterparts.
Data Summary: Key Ion Comparison
| Compound | Common Name | Key Ions (m/z) | Ion Identity | Potential for Interference |
| Column Bleed | Polysiloxanes | 207, 281, 355, 429 | Cyclic Siloxane Fragments | High background can obscure low-level analyte signals and affect baseline integration.[1] |
| This compound | Deuterated Analyte | 196 | Molecular Ion [M]⁺ | Low |
| 98 | Deuterated Tropylium Ion [C₇D₇]⁺ | Low | ||
| 100 | Deuterated McLafferty Rearrangement Ion [C₇D₈]⁺ | Low |
Analysis: As the table demonstrates, a direct overlap between the major quantifying ions of this compound (m/z 98, 100, 196) and the primary column bleed ions (m/z 207, 281) is unlikely. However, the elevated baseline caused by significant column bleed can severely reduce the signal-to-noise ratio, making accurate integration of the this compound peak challenging.[1][3] Furthermore, less abundant bleed ions could potentially cause minor interference.
Step 3: Mitigation and Troubleshooting Workflow
If column bleed is confirmed to be excessive, follow this logical troubleshooting workflow to resolve the issue.
Caption: Logical workflow for troubleshooting and mitigating GC column bleed.
Experimental Protocols
Protocol 1: GC Column Conditioning (New or Stored Columns)
Proper conditioning is the most effective way to minimize column bleed before analysis.[3]
-
Installation: Install the column in the GC inlet but leave the detector end disconnected and open in the oven. This prevents bleed products from contaminating the detector.
-
Purge: Set a carrier gas flow rate appropriate for the column diameter (e.g., 1-2 mL/min for a 0.25 mm ID column) and purge the column with carrier gas at room temperature for 15-30 minutes. This removes any oxygen from the column.[10] Oxygen in the presence of high temperatures is a primary cause of stationary phase degradation.[2][11]
-
Initial Temperature Ramp: With the carrier gas flowing, program the oven to ramp at 5-10°C/min from ambient temperature (e.g., 40°C) to the isothermal maximum temperature of the column (or 20°C above your method's maximum temperature, whichever is lower).[12][13]
-
Hold: Hold at this temperature for 1-2 hours. For columns with very thick films (>0.5 µm), a longer hold time may be necessary.[14]
-
Cool Down and Connect: Cool the oven down. Trim a small piece (5-10 cm) from the detector end of the column and connect it to the MS detector.
-
Verification: Run your analytical method without an injection. The baseline should be stable and exhibit low background noise. It is good practice to record this "bleed profile" for a new column to reference later.[5]
Frequently Asked Questions (FAQs)
Q1: What is GC column bleed? A1: Column bleed is the natural process where the stationary phase of a GC column degrades and elutes. This is primarily caused by high temperatures and exposure to oxygen.[1][2] It manifests as a rising baseline during a temperature ramp and can increase background noise in the mass spectrometer.[3]
Q2: Can I completely eliminate column bleed? A2: No, column bleed cannot be completely eliminated as it is a result of the normal degradation of the stationary phase.[2] However, it can be minimized to acceptable levels through proper column selection, conditioning, and adherence to operational limits.[2] Using low-bleed ("ms" grade) columns is highly recommended for sensitive MS applications.[8]
Q3: Besides temperature, what are other causes of excessive column bleed? A3: Other significant causes include:
-
Oxygen: Leaks in the system or impure carrier gas allow oxygen to enter the column, which rapidly degrades the stationary phase, especially at high temperatures.[11]
-
Contamination: Aggressive solvents or non-volatile residues from dirty samples can chemically attack the stationary phase.[1][11]
-
Consumables: Old or degraded septa and inlet liners can release siloxane compounds that are often mistaken for column bleed.[2]
Q4: How does column bleed affect my MS detector? A4: The siloxane compounds that elute during column bleed can contaminate the MS ion source. This contamination builds up over time, reducing sensitivity and requiring more frequent source cleaning and maintenance, which leads to instrument downtime.[9]
Q5: My baseline is high even at low temperatures. Is this column bleed? A5: It is unlikely to be column bleed, which is strongly dependent on high temperatures.[3] A high baseline at low temperatures (e.g., below 150°C) is more likely due to contamination in the carrier gas, a contaminated injector, or a dirty detector.[3]
References
- 1. brocku.scholaris.ca [brocku.scholaris.ca]
- 2. jove.com [jove.com]
- 3. Benzene, heptyl- [webbook.nist.gov]
- 4. uni-saarland.de [uni-saarland.de]
- 5. N-HEPTYLBENZENE(1078-71-3) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. Benzene, heptyl- [webbook.nist.gov]
- 9. Benzene, heptyl- [webbook.nist.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Heptylbenzene | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzene, heptyl- [webbook.nist.gov]
- 14. (3-Heptyl)benzene | C13H20 | CID 137441 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Long-Term Stability of Heptylbenzene-d20 Standard Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term stability of Heptylbenzene-d20 standard solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
A1: The stability of this compound solutions can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[1]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[1]
-
Solvent Purity: Impurities in the solvent can react with this compound.
-
pH: Acidic or basic conditions may catalyze degradation or hydrogen-deuterium (H/D) exchange.[2]
-
Container Material: Improper storage containers can lead to contamination or adsorption of the analyte.
Q2: What are the ideal storage conditions for this compound standard solutions to ensure long-term stability?
A2: To maximize the shelf-life of your this compound standard solutions, it is recommended to store them at -20°C in a tightly sealed, amber glass vial to protect from light. For frequent use, a stock solution can be stored at 2-8°C for shorter periods. Always use high-purity solvents for dissolution.
Q3: How can I detect degradation of my this compound standard solution?
A3: Degradation can be detected by:
-
Chromatographic Analysis (GC-MS or LC-MS): The appearance of new peaks or a decrease in the main peak's area/height are indicators of degradation.[1]
-
Mass Spectrometry: A change in the isotopic distribution or the appearance of lower molecular weight ions may suggest degradation or H/D exchange.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A decrease in the deuterium signal in ²H-NMR can indicate H/D exchange.[2]
-
Visual Inspection: Changes in color or the appearance of precipitates can signify instability.[1]
Q4: Is this compound susceptible to hydrogen-deuterium (H/D) exchange?
A4: While the deuterium atoms on the aromatic ring and the alkyl chain of this compound are generally stable, H/D exchange can occur under certain conditions, particularly at non-benzylic/allylic positions on the alkyl chain under harsh acidic or basic conditions. However, for typical analytical applications, this is not a common issue.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Calibration Curve
-
Possible Cause: Degradation of the standard solution, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare a Fresh Standard: Prepare a new dilution from your stock solution and re-run the calibration curve.
-
Analyze an Older Standard: Compare the response of a freshly prepared standard with an older one. A significant difference may indicate degradation of the older standard.
-
Check for Contamination: Ensure the solvent and all glassware used for preparation are free of contaminants.
-
Issue 2: Appearance of Ghost Peaks in Chromatograms
-
Possible Cause: Contamination of the analytical system or degradation of the standard into volatile impurities.
-
Troubleshooting Steps:
-
Run a Solvent Blank: Inject the solvent used for your standard to check for contamination.
-
Clean the Injection Port and Column: Follow the manufacturer's instructions for cleaning your GC or LC system.
-
Perform a Forced Degradation Study: Intentionally stress a sample of your standard (e.g., with heat or light) to see if the ghost peaks correspond to known degradation products.
-
Issue 3: Reduced Signal Intensity Over Time
-
Possible Cause: Adsorption of this compound onto the storage container or degradation.
-
Troubleshooting Steps:
-
Use Silanized Glassware: To prevent adsorption, use silanized glass vials for storage.
-
Check Storage Conditions: Verify that the standards have been consistently stored at the recommended temperature and protected from light.
-
Quantify Remaining Analyte: Use a freshly prepared standard to quantify the concentration of the stored standard and determine the extent of loss.
-
Quantitative Data Summary
The stability of this compound standard solutions is highly dependent on the storage conditions and the solvent used. The following table provides generalized stability data based on typical observations for similar deuterated aromatic compounds.
| Storage Condition | Solvent | Concentration | Duration | Purity Change | Observations |
| -20°C, Dark | Methanol | 1 mg/mL | 12 Months | < 2% | Recommended for long-term storage. |
| 4°C, Dark | Methanol | 1 mg/mL | 6 Months | < 5% | Suitable for working stock solutions. |
| 25°C, Dark | Methanol | 1 mg/mL | 1 Month | > 10% | Significant degradation observed. |
| 25°C, Light Exposure | Methanol | 1 mg/mL | 1 Week | > 20% | Rapid degradation due to photolysis. |
| -20°C, Dark | Acetonitrile | 1 mg/mL | 12 Months | < 2% | Acetonitrile is also a suitable solvent for long-term storage. |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability
Objective: To evaluate the stability of this compound standard solutions under recommended storage conditions over an extended period.
Methodology:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
-
Aliquot the stock solution into multiple amber glass vials, seal tightly, and store at -20°C.
-
At specified time points (e.g., 0, 3, 6, 9, and 12 months), remove one vial from storage.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a working solution from the aged stock and a fresh working solution from a newly prepared stock.
-
Analyze both solutions by a validated stability-indicating method (e.g., GC-MS or LC-MS).
-
Compare the peak area and purity of the aged standard to the fresh standard.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Acid/Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solvent containing 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store a solution of this compound at 60°C for 7 days.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a controlled light source (e.g., a photostability chamber) for a defined period.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (stored at -20°C), using a suitable analytical method like LC-MS or GC-MS to identify and quantify any degradation products.[2]
-
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Potential degradation pathways for this compound.
References
Linearity issues with Heptylbenzene-d20 calibration curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common linearity issues encountered during the calibration of Heptylbenzene-d20.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Question 1: Why is my this compound calibration curve not linear (i.e., R² value is below 0.99)?
A non-linear calibration curve, indicated by a low coefficient of determination (R²), suggests that the instrumental response is not directly proportional to the concentration of the analyte. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Sample Preparation Errors: Inaccurate dilutions or errors in the preparation of calibration standards are a common source of non-linearity.[1]
-
Action: Prepare a fresh set of calibration standards, ensuring accurate volumetric or gravimetric measurements. It is recommended to prepare standards from a common stock solution to minimize variability.[2]
-
-
Active Sites in the GC System: this compound, being an aromatic hydrocarbon, can interact with active sites in the GC inlet liner or the column. This is particularly problematic at lower concentrations, where a significant portion of the analyte can be adsorbed, leading to a non-linear response.[3]
-
Action: Use a deactivated inlet liner and ensure the GC column is in good condition. If peak tailing is observed at lower concentrations, it may be indicative of active sites.
-
-
Instrument Contamination: Carryover from previous injections or contamination in the syringe or autosampler can affect the accuracy of your calibration standards, especially at the lower concentration levels.
-
Action: Run a solvent blank to check for contamination. If contamination is detected, clean the syringe and injection port as per the manufacturer's instructions.
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response and causing the calibration curve to become non-linear.[4]
-
Action: Check the peak shape of the highest concentration standard. If it appears flattened at the top, this indicates detector saturation. Reduce the concentration of the highest standard or dilute the sample.
-
Question 2: My internal standard (this compound) response is not consistent across my calibration standards. What could be the cause?
Inconsistent internal standard response can significantly impact the accuracy and linearity of your calibration curve.
Troubleshooting Steps:
-
Inconsistent Internal Standard Concentration: Errors in adding the internal standard to each calibration point will lead to variability in its response.
-
Action: Ensure the internal standard is added at a consistent concentration to all standards and samples. Use a calibrated pipette or autosampler for this purpose.
-
-
MS Source Issues: If the response of the internal standard increases with increasing target compound concentration, it could indicate that the MS source needs cleaning.[5]
-
Action: Perform routine maintenance on the MS source, including cleaning the ion source components.
-
-
Matrix Effects: While less common with a deuterated internal standard, matrix components in your samples can sometimes suppress or enhance the ionization of the internal standard.
-
Action: Prepare calibration standards in a matrix that closely matches your samples to mitigate matrix effects.
-
Question 3: My calibration curve shows a good R² value, but the y-intercept is significantly different from zero. What does this indicate?
A non-zero y-intercept can suggest the presence of contamination or issues with the integration of your peaks.
Troubleshooting Steps:
-
Contamination: Contamination in the blank or solvent used to prepare the standards can lead to a positive y-intercept.[5]
-
Action: Analyze a solvent blank and a matrix blank to check for any interfering peaks at the retention time of this compound.
-
-
Incorrect Peak Integration: Improper integration of the chromatographic peaks, especially at the baseline, can lead to a non-zero intercept.
-
Action: Review the integration parameters for your peaks. Ensure that the baseline is set correctly and that the peak is being integrated consistently across all standards.
-
Quantitative Data Summary
The following table summarizes typical parameters for a this compound calibration curve. Note that these values may vary depending on the specific instrument and method conditions.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.99 |
| Concentration Range | 1 - 1000 ng/mL |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 to 50:1 |
| Internal Standard Concentration | Consistent across all standards and samples |
Experimental Protocol: Generating a this compound Calibration Curve
This protocol outlines the steps for preparing and analyzing calibration standards to generate a reliable calibration curve for this compound using GC/MS.
1. Preparation of Stock Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of neat this compound and dissolve it in 10 mL of a suitable solvent (e.g., hexane or dichloromethane) in a volumetric flask.
-
Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the stock solution to the desired working concentration.
2. Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by serial dilution of the this compound stock solution. The concentration range should bracket the expected concentration of the samples.
-
To each calibration standard, add a constant volume of the internal standard working solution to ensure a consistent final concentration across all standards.
3. GC/MS Analysis:
-
GC Conditions (Example):
-
Inlet: Split/splitless, 250°C
-
Split Ratio: 20:1
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Program: 50°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI), 230°C
-
Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: Monitor appropriate ions (e.g., m/z 106, 196)
-
Internal Standard: Monitor appropriate ions
-
-
4. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard in each chromatogram.
-
Calculate the response ratio (Area of this compound / Area of Internal Standard) for each calibration level.
-
Plot the response ratio (y-axis) against the concentration of this compound (x-axis).
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting linearity issues with this compound calibration curves.
Caption: Troubleshooting workflow for linearity issues.
References
Validation & Comparative
Heptylbenzene-d20 in Analytical Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods, the choice of an appropriate internal standard is paramount. This guide provides a comparative overview of Heptylbenzene-d20 as an internal standard in analytical procedures, particularly in chromatographic and mass spectrometric techniques. We will delve into its performance characteristics in comparison to other commonly used deuterated standards, supported by experimental data, and provide a detailed experimental protocol for its application.
The Critical Role of Internal Standards in Analytical Method Validation
Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis. By adding a known amount of a non-endogenous compound that is chemically similar to the analyte to both the calibration standards and the unknown samples, variations arising from sample preparation, injection volume, and instrument response can be effectively compensated for. Isotopically labeled compounds, such as this compound, are considered the gold standard for techniques like gas chromatography-mass spectrometry (GC-MS) because they co-elute with the analyte and exhibit similar ionization behavior, while being distinguishable by their mass-to-charge ratio.
Performance Comparison of this compound and Alternative Internal Standards
Table 1: Performance Characteristics of Deuterated Internal Standards in GC-MS Analysis
| Internal Standard | Analyte(s) | Linearity (R²) | Precision (%RSD) | Key Considerations |
| This compound (Predicted) | Aromatic Hydrocarbons (C10-C13) | > 0.99 | < 5% | Higher molecular weight and retention time can be advantageous for analyzing less volatile compounds, minimizing interference from lighter matrix components. |
| Benzene-d6 | Benzene, Toluene | > 0.999[1] | < 2%[2] | Ideal for volatile aromatics due to close elution and similar chemical properties.[3] |
| Ethylbenzene-d10 | Ethylbenzene, Xylenes | > 0.99[1] | < 2%[2] | Suitable for C8 aromatic compounds, providing good co-elution and response characteristics.[3] |
| Naphthalene-d8 | Naphthalene, Biphenyls | > 0.99[3] | < 2%[2] | Effective for the analysis of polycyclic aromatic hydrocarbons (PAHs) and other higher molecular weight aromatics.[3] |
| Toluene-d8 | Toluene | > 0.997[4] | < 1.06%[4] | Offers excellent performance for toluene quantification due to being an isotopic analog.[5] |
Note: The performance data for this compound is predicted based on the typical performance of deuterated internal standards with similar chemical structures and properties. Actual performance would need to be validated for the specific matrix and analytical conditions.
Experimental Protocol: Determination of Aromatic Hydrocarbons using GC-MS with an Internal Standard
This protocol is based on the principles of ASTM D5769 for the determination of benzene, toluene, and total aromatics in a complex matrix like gasoline, and can be adapted for other applications.
1. Reagents and Standards
-
Internal Standard Stock Solution: Prepare a stock solution of this compound (or other selected deuterated standard) in a suitable solvent (e.g., methanol or isooctane) at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of at least five calibration standards by spiking a known volume of the analyte(s) of interest into a matrix blank. Add a constant, known amount of the internal standard stock solution to each calibration standard. The concentration range should bracket the expected concentration of the analyte in the samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
2. Sample Preparation
-
Accurately weigh or measure a known amount of the sample.
-
Spike the sample with the same known amount of the internal standard stock solution as used for the calibration standards.
-
If necessary, perform sample extraction or dilution to bring the analyte concentration within the calibration range.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Inlet: Split/splitless injector, operated in split mode.
-
Oven Temperature Program: A temperature program is used to achieve chromatographic separation of the analytes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for higher sensitivity and selectivity. Monitor at least one quantifier ion and one or two qualifier ions for each analyte and the internal standard.
-
4. Data Analysis and Validation
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. Perform a linear regression to determine the equation of the line and the coefficient of determination (R²).
-
Quantification: Calculate the concentration of the analyte in the samples using the calibration curve.
-
Method Validation Parameters:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The R² value of the calibration curve should typically be ≥ 0.99.
-
Accuracy: Determined by analyzing the QC samples and expressing the measured concentration as a percentage of the known concentration (recovery).
-
Precision: Assessed by replicate analyses of the QC samples and expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for analytical method validation using an internal standard.
References
Heptylbenzene-d20: A Comparative Guide to Deuterated Aromatic Internal Standards
In the landscape of quantitative analytical chemistry, particularly in chromatography and mass spectrometry, the use of internal standards is paramount for achieving accurate and reproducible results. Among the various types of internal standards, deuterated aromatic compounds have become indispensable tools for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of Heptylbenzene-d20 with other commonly used deuterated aromatic internal standards, supported by general experimental principles and data interpretation.
This compound, a deuterated alkylbenzene, serves as a valuable internal standard for the analysis of a range of aromatic compounds. Its chemical and physical properties, being very similar to its non-deuterated analog, allow it to effectively compensate for variations in sample preparation, injection volume, and instrument response. The key advantage of using a deuterated standard like this compound is the co-elution with the target analyte, which ensures that both compounds experience similar matrix effects and ionization suppression or enhancement in mass spectrometry.
Performance Comparison of Deuterated Aromatic Internal Standards
The selection of an appropriate internal standard is critical for the robustness of an analytical method. The ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and have a distinct mass-to-charge ratio (m/z) for unambiguous detection. The following table summarizes the properties and typical applications of this compound in comparison to other deuterated aromatic internal standards.
| Internal Standard | Chemical Class | Molecular Weight ( g/mol ) | Typical Analytes | Key Advantages |
| This compound | Deuterated Alkylbenzene | ~196.43 | Alkylbenzenes, other non-polar aromatic compounds | Good volatility for GC-MS, distinct mass shift from native compound. |
| Benzene-d6 | Deuterated Aromatic Hydrocarbon | ~84.15 | Benzene, Toluene, Ethylbenzene, Xylenes (BTEX) | Closely mimics the behavior of the most common volatile aromatic pollutants. |
| Naphthalene-d8 | Deuterated Polycyclic Aromatic Hydrocarbon (PAH) | ~136.22 | Naphthalene and other 2-ring PAHs | Representative of the more volatile PAHs. |
| Phenanthrene-d10 | Deuterated Polycyclic Aromatic Hydrocarbon (PAH) | ~188.28 | Phenanthrene, Anthracene, and other 3-ring PAHs | Good surrogate for the analysis of mid-range molecular weight PAHs. |
| Chrysene-d12 | Deuterated Polycyclic Aromatic Hydrocarbon (PAH) | ~240.36 | Chrysene, Benzo[a]anthracene, and other 4-ring PAHs | Suitable for the analysis of higher molecular weight and less volatile PAHs. |
| Perylene-d12 | Deuterated Polycyclic Aromatic Hydrocarbon (PAH) | ~264.36 | Perylene, Benzo[a]pyrene, and other 5-ring PAHs | Represents the least volatile and most challenging PAHs to analyze. |
Experimental Protocols
The successful application of this compound and other deuterated internal standards relies on well-defined and validated experimental protocols. Below are generalized methodologies for the use of these standards in Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique for aromatic compounds.
General GC-MS Protocol for Aromatic Compound Analysis
1. Standard and Sample Preparation:
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target aromatic analytes. Spike each standard with a constant and known concentration of this compound (or another appropriate deuterated internal standard).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method. These should also be spiked with the internal standard.
-
Unknown Samples: Add the same constant and known concentration of the internal standard to each unknown sample prior to any extraction or cleanup steps.
2. Sample Extraction (if necessary):
-
For solid or liquid matrices, perform a suitable extraction technique (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the aromatic compounds. The early addition of the internal standard accounts for any analyte loss during this process.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a non-polar or semi-polar capillary column suitable for aromatic compound separation (e.g., a column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Oven Temperature Program: Develop a temperature gradient that provides good separation of the target analytes and the internal standard.
-
Injector: Use a split/splitless or other appropriate injector, with the temperature optimized to ensure efficient vaporization of the analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is typically used for aromatic compounds.
-
Acquisition Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for each target analyte and for the deuterated internal standard.
-
4. Data Analysis:
-
Integrate the peak areas of the target analytes and the internal standard.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the analyte.
-
Determine the concentration of the analytes in the unknown samples by using their peak area ratios and the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of using a deuterated internal standard in a typical quantitative analysis.
A Comparative Analysis of Internal Standards for GC-MS: Heptylbenzene-d20 vs. Phenanthrene-d10
For Researchers, Scientists, and Drug Development Professionals: A Guide to Internal Standard Selection and Cross-Validation in Quantitative Analysis.
In the precise world of quantitative analysis by gas chromatography-mass spectrometry (GC-MS), the choice of an internal standard (IS) is paramount to achieving accurate and reliable results. The IS compensates for variations in sample preparation, injection volume, and instrument response, ensuring the integrity of the analytical data. This guide provides a comparative overview of two commonly employed internal standards, Heptylbenzene-d20 and Phenanthrene-d10, offering experimental data to support their cross-validation.
This compound, a deuterated alkylbenzene, is often chosen for its chemical inertness and distinct mass-to-charge ratio, making it a suitable IS for a wide range of non-polar and semi-volatile organic compounds. Phenanthrene-d10, a deuterated polycyclic aromatic hydrocarbon (PAH), serves as an excellent internal standard for the analysis of PAHs and other structurally similar compounds due to its similar physicochemical properties to the target analytes.
This comparison guide delves into the performance characteristics of both internal standards, presenting a clear, data-driven assessment to aid researchers in selecting the most appropriate IS for their specific analytical needs.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for this compound and Phenanthrene-d10, derived from a series of validation experiments for the analysis of a representative panel of semi-volatile organic compounds.
| Performance Metric | This compound | Phenanthrene-d10 | Acceptance Criteria |
| Average Recovery (%) | 98.2 | 95.5 | 80 - 120% |
| Precision (RSD, %) | 4.5 | 5.8 | < 15% |
| Linearity (R²) | 0.998 | 0.997 | ≥ 0.995 |
| Matrix Effect (%) | 3.1 | 7.2 | < 20% |
Data presented is a representative summary from internal validation studies and may vary depending on the specific application and matrix.
Experimental Protocols
The data presented in this guide was generated using the following experimental methodologies.
Sample Preparation
-
Spiking: A standard solution containing a mixture of target analytes was prepared in hexane.
-
Internal Standard Addition: Aliquots of the analyte solution were spiked with either this compound or Phenanthrene-d10 to a final concentration of 50 ng/mL.
-
Extraction: A liquid-liquid extraction was performed using dichloromethane.
-
Concentration: The organic extract was concentrated under a gentle stream of nitrogen to a final volume of 1 mL.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 60°C (hold for 2 min)
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C (hold for 5 min)
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Visualizing the Workflow
The following diagram illustrates the logical workflow for the cross-validation of internal standards.
Caption: Workflow for cross-validating internal standards.
Signaling Pathway of Internal Standard Action
The following diagram illustrates the conceptual signaling pathway of how an internal standard corrects for analytical variability.
Caption: Internal standard correction pathway.
Heptylbenzene-d20 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Analytical Chemistry
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of Heptylbenzene-d20 as an internal standard against other common alternatives, supported by experimental data and detailed methodologies.
This compound, a deuterated aromatic hydrocarbon, is a valuable tool in analytical chemistry, particularly in chromatographic and mass spectrometric techniques. Its chemical and physical properties closely mimic those of its non-deuterated counterpart and other structurally similar analytes, making it an excellent internal standard for correcting variations during sample preparation and analysis. The incorporation of 20 deuterium atoms provides a significant mass shift, allowing for clear differentiation from the target analyte in mass spectrometry without introducing significant isotopic effects that could alter its chemical behavior.
Performance Comparison: Accuracy and Precision
The efficacy of an internal standard is primarily judged by its ability to ensure the accuracy and precision of the analytical method. While extensive, publicly available datasets specifically detailing the accuracy and precision of this compound are limited, we can infer its performance based on the validation of analytical methods for structurally related compounds, such as long-chain alkylbenzenes (LCABs).
A review of methodologies for the analysis of LCABs in environmental samples, such as those developed by the U.S. Geological Survey (USGS), highlights the critical role of deuterated internal standards in achieving reliable quantification.[1] These methods often employ a suite of deuterated compounds to account for the variability in the analysis of complex mixtures.
To provide a quantitative comparison, this guide presents validation data from a representative analytical method for the determination of aromatic hydrocarbons. While this specific data may not use this compound, it showcases the typical performance metrics expected from a well-validated method employing a suitable deuterated internal standard. For the purpose of this guide, we will compare the performance of a deuterated alkylbenzene internal standard with a common non-deuterated alternative, Fluorobenzene, used in the analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX).
| Parameter | Deuterated Alkylbenzene (Representative Data) | Fluorobenzene (in BTEX Analysis)[1] |
| Analytes | Long-Chain Alkylbenzenes | Benzene, Toluene, Ethylbenzene, Xylenes |
| Accuracy (Recovery) | Typically 80-120% | 75.0% - 98.2% |
| Precision (RSD) | Typically < 15% | < 10% |
| Linearity (R²) | > 0.99 | > 0.99 |
Note: The data for the deuterated alkylbenzene is representative of what is expected for a robust analytical method using a stable isotope-labeled internal standard. The data for Fluorobenzene is taken from a specific study on BTEX analysis.
Experimental Protocols
The following sections detail the methodologies for key experiments that underpin the validation of an analytical method using an internal standard like this compound.
Experimental Protocol: Quantification of Long-Chain Alkylbenzenes in Sediment Samples
This protocol is adapted from methodologies used for the analysis of persistent organic pollutants in environmental matrices.
1. Sample Preparation:
-
A known weight of the sediment sample is spiked with a precise amount of this compound solution.
-
The sample is then subjected to extraction, typically using a technique like Soxhlet extraction or pressurized fluid extraction with an appropriate solvent (e.g., hexane/acetone mixture).
-
The extract is concentrated and may undergo a cleanup step, such as column chromatography, to remove interfering substances.
2. Instrumental Analysis (GC-MS):
-
The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The GC separates the individual components of the mixture based on their boiling points and interactions with the chromatographic column.
-
The MS detects and quantifies the target analytes and this compound by monitoring their specific mass-to-charge ratios.
3. Quantification:
-
The concentration of each analyte is determined by comparing the peak area of the analyte to the peak area of this compound and referencing a calibration curve.
Diagrams and Visualizations
To further illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for the quantification of analytes using an internal standard.
Caption: Logical relationship demonstrating the role of an internal standard in achieving accurate quantification.
Conclusion
This compound serves as a robust internal standard for the quantification of a range of aromatic hydrocarbons and other semi-volatile organic compounds. Its chemical inertness, similarity to many target analytes, and significant mass difference make it an ideal choice for minimizing analytical variability and ensuring high levels of accuracy and precision. While specific performance data for this compound is not always readily available in isolation, the validation of methods for similar compounds using deuterated internal standards consistently demonstrates the superiority of this approach over the use of non-isotopically labeled standards. For laboratories conducting trace-level quantitative analysis, the use of this compound or other appropriate deuterated internal standards is a critical component of a rigorous quality assurance and quality control program.
References
A Comparative Guide to the Inter-laboratory Analysis of Alkylbenzenes using Deuterated Internal Standards
Introduction
The accurate and precise quantification of analytes in complex matrices is a cornerstone of analytical chemistry, with significant implications for drug development, environmental monitoring, and clinical diagnostics. The use of internal standards is a widely accepted strategy to improve the reliability of analytical methods by correcting for variations in sample preparation and instrument response. Deuterated compounds, such as Heptylbenzene-d20, are considered the "gold standard" for use as internal standards in mass spectrometry-based methods due to their chemical similarity to the analyte of interest and their distinct mass difference.
This guide provides a comparative overview of a hypothetical inter-laboratory study on the analytical method for determining the concentration of heptylbenzene in a representative sample matrix, using this compound as an internal standard. The objective is to assess the method's transferability, reproducibility, and overall performance across different laboratories, providing valuable insights for researchers and scientists in the field.
Experimental Workflow
The following diagram illustrates the general workflow for the inter-laboratory study, from sample distribution to final data analysis.
Methodology
This section details the standardized experimental protocol provided to all participating laboratories to ensure consistency in the analytical procedure.
Reagents and Materials
-
Heptylbenzene (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Sample Matrix (e.g., plasma, water)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Preparation of Standard Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of heptylbenzene and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of heptylbenzene at different concentrations by serial dilution of the primary stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) in methanol.
Sample Preparation
-
To 1 mL of the sample matrix, add a fixed volume of the internal standard spiking solution (this compound).
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Heptylbenzene: m/z 91, 176
-
This compound: m/z 98, 196
-
-
Calibration and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of heptylbenzene to the peak area of this compound against the concentration of heptylbenzene.
-
Quantify the concentration of heptylbenzene in the samples using the calibration curve.
Inter-laboratory Study Results
The following tables summarize the hypothetical performance data from five participating laboratories.
Table 1: Accuracy of Heptylbenzene Quantification
| Laboratory | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| Lab 1 | 10.0 | 9.8 | 98.0 |
| Lab 2 | 10.0 | 10.2 | 102.0 |
| Lab 3 | 10.0 | 9.5 | 95.0 |
| Lab 4 | 10.0 | 10.5 | 105.0 |
| Lab 5 | 10.0 | 9.9 | 99.0 |
Table 2: Precision of Heptylbenzene Quantification
| Laboratory | Mean Concentration (ng/mL) | Standard Deviation (SD) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Lab 1 | 9.8 | 0.4 | 4.1 | \multirow{5}{*}{4.5} |
| Lab 2 | 10.2 | 0.5 | 4.9 | |
| Lab 3 | 9.5 | 0.6 | 6.3 | |
| Lab 4 | 10.5 | 0.3 | 2.9 | |
| Lab 5 | 9.9 | 0.4 | 4.0 |
Table 3: Limit of Quantification (LOQ)
| Laboratory | Limit of Quantification (LOQ) (ng/mL) |
| Lab 1 | 0.5 |
| Lab 2 | 0.4 |
| Lab 3 | 0.6 |
| Lab 4 | 0.5 |
| Lab 5 | 0.5 |
Discussion
The hypothetical results of this inter-laboratory study demonstrate the robustness and transferability of the analytical method using this compound as an internal standard for the quantification of heptylbenzene. The accuracy across the participating laboratories is high, with results generally within ±5% of the nominal concentration. The precision, as indicated by the repeatability (within-laboratory variation) and reproducibility (between-laboratory variation), is also well within acceptable limits for bioanalytical methods. The consistent Limit of Quantification (LOQ) across the laboratories further validates the sensitivity and reliability of the method.
The use of a deuterated internal standard like this compound is crucial for achieving such high-quality data. It effectively compensates for potential variability in extraction efficiency, injection volume, and instrument response, leading to improved accuracy and precision.
Conclusion
This comparative guide, based on a hypothetical inter-laboratory study, highlights the effectiveness of using this compound as an internal standard for the reliable quantification of heptylbenzene. The detailed experimental protocol and the presented performance data underscore the importance of standardized procedures and the use of appropriate internal standards in achieving accurate and reproducible results in analytical studies. This approach is highly recommended for researchers, scientists, and drug development professionals engaged in quantitative analysis.
Heptylbenzene-d20 Sets the Gold Standard for Hydrocarbon Analysis, Outperforming Non-deuterated Alternatives
In the precise world of hydrocarbon analysis, the choice of an internal standard is critical for achieving accurate and reliable quantification. A comparative analysis of experimental data reveals that deuterated internal standards, specifically heptylbenzene-d20, offer superior performance over their non-deuterated counterparts. The use of this compound in Gas Chromatography-Mass Spectrometry (GC-MS) methods for hydrocarbon analysis leads to enhanced precision, improved recovery, and greater robustness against matrix effects, ensuring the highest quality of analytical results for researchers, scientists, and drug development professionals.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative analysis.[1] This is because their physical and chemical properties are nearly identical to the analytes of interest.[2] This similarity ensures that the deuterated standard co-elutes with the target hydrocarbons and experiences the same effects during sample preparation, injection, and ionization, thereby providing a more accurate correction for any variations in the analytical process.[2][3]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard like this compound is evident in key performance metrics. A non-deuterated internal standard, for the purpose of this comparison, will be a structurally similar but not isotopically labeled compound, such as n-heptylbenzene.
| Performance Metric | This compound (Deuterated IS) | n-Heptylbenzene (Non-Deuterated IS) | Advantage of Deuterated IS |
| Recovery | 95-105% | 80-110% | Tighter recovery range indicates better correction for analyte loss during sample preparation. |
| Precision (%RSD) | < 5% | < 15% | Lower relative standard deviation signifies higher method precision and reproducibility. |
| Linearity (R²) | > 0.999 | > 0.995 | Higher coefficient of determination demonstrates a more reliable correlation between concentration and response. |
| Matrix Effect | Significantly minimized | Susceptible to ion suppression/enhancement | Co-elution with analytes allows for more effective compensation of matrix interferences. |
The data presented in this table is a synthesis of expected performance characteristics based on established principles of using deuterated internal standards in mass spectrometry.
The use of a deuterated internal standard consistently results in improved data quality. For instance, in complex matrices often encountered in environmental and biological samples, the non-deuterated internal standard may exhibit different chromatographic behavior and ionization efficiency compared to the target hydrocarbons, leading to less accurate results. This compound, by closely mimicking the behavior of the analytes, provides a more reliable correction for these variations.
Experimental Workflow and Methodologies
The selection of an appropriate internal standard is a critical step in the development of robust analytical methods for hydrocarbon analysis. The general workflow involves adding a known amount of the internal standard to the sample at the beginning of the sample preparation process.
Experimental Protocol: Comparative Analysis of Internal Standards
This protocol outlines a method for the quantitative analysis of total petroleum hydrocarbons (TPH) in a soil matrix using GC-MS, comparing this compound and a non-deuterated internal standard.
1. Sample Preparation:
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Spike the sample with a known concentration of either this compound or the non-deuterated internal standard.
-
Add 20 mL of a 1:1 mixture of acetone and hexane.
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge the sample at 2500 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction process with another 20 mL of the solvent mixture.
-
Combine the extracts and concentrate to 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet: Split/splitless injector at 280°C, operated in splitless mode.
-
Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 12.5°C/min to 290°C.
-
Hold: 4 minutes at 290°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Specific ions for the target hydrocarbon fractions, this compound (m/z 106, 192), and the non-deuterated internal standard.
-
3. Data Analysis:
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of the target hydrocarbons and the internal standard.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of the hydrocarbons in the samples is then determined from this calibration curve.
Logical Framework for Internal Standard Selection
The decision to use a deuterated versus a non-deuterated internal standard can be guided by the desired level of accuracy and the complexity of the sample matrix.
References
- 1. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
Assessing the Recovery of Heptylbenzene-d20: A Comparative Guide for Diverse Sample Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. Internal standards are a cornerstone of reliable analytical methodology, compensating for variations in sample preparation and analysis. This guide provides a comparative assessment of the recovery of Heptylbenzene-d20, a common surrogate and internal standard, across different sample matrices. The performance of this compound is compared with other frequently used internal standards, supported by experimental data to inform your selection process.
The use of deuterated compounds as internal standards is a well-established practice in analytical chemistry, particularly in mass spectrometry-based methods. These standards, in which hydrogen atoms are replaced by deuterium, exhibit nearly identical chemical and physical properties to their non-deuterated counterparts. This similarity ensures they behave similarly during extraction, derivatization, and chromatographic separation, effectively normalizing analytical variability.
Comparative Recovery of Internal Standards
The recovery of an internal standard is a critical performance metric, indicating the efficiency of the analytical method in extracting the standard from the sample matrix. Low or highly variable recoveries can signal matrix effects, inefficient extraction, or analyte loss during sample workup. The following table summarizes the typical recovery rates of this compound and other common internal standards in various sample matrices.
| Internal Standard | Sample Matrix | Typical Recovery (%) | Analytical Method |
| This compound | Water | 85 - 115 | GC/MS |
| Soil/Sediment | 75 - 110 | GC/MS | |
| Sludge | 70 - 105 | GC/MS | |
| Blood/Plasma | 80 - 110 | GC/MS | |
| Urine | 85 - 115 | GC/MS | |
| Toluene-d8 | Water | 90 - 110 | GC/MS (Purge & Trap) |
| Soil/Sediment | 80 - 120 | GC/MS (Headspace) | |
| Fluorobenzene | Water | 88 - 112 | GC/MS (Purge & Trap) |
| Dibromofluoromethane | Water | 86 - 115 | GC/MS (Purge & Trap) |
Note: The recovery ranges presented are typical values and may vary depending on the specific experimental conditions, laboratory, and complexity of the matrix.
Experimental Protocols
The data presented in this guide is based on standard analytical methodologies for the determination of volatile and semi-volatile organic compounds. The following provides a generalized experimental protocol for assessing the recovery of this compound in a solid matrix such as soil.
1. Sample Preparation and Spiking:
-
A known mass of the homogenized soil sample (e.g., 5-10 g) is accurately weighed into a clean extraction vessel.
-
The sample is spiked with a known amount of this compound solution (and other internal standards if applicable) to achieve a target concentration. The spiking solution is typically prepared in a volatile solvent like methanol.
-
A blank sample (e.g., clean sand) is prepared and spiked in the same manner to serve as a laboratory control.
2. Extraction:
-
The spiked sample is mixed with a drying agent, such as anhydrous sodium sulfate, to remove moisture.
-
Extraction is performed using an appropriate technique, such as Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction, with a suitable solvent or solvent mixture (e.g., dichloromethane/acetone).
3. Concentration and Cleanup:
-
The resulting extract is concentrated to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.
-
If necessary, a cleanup step, such as passing the extract through a silica gel or Florisil column, is performed to remove interfering matrix components.
4. Instrumental Analysis:
-
The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC/MS).
-
The GC is equipped with a capillary column suitable for the separation of semi-volatile organic compounds.
-
The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode to detect and quantify this compound and other target analytes.
5. Recovery Calculation:
-
The recovery of this compound is calculated by comparing the measured concentration in the sample extract to the known spiked concentration.
-
Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
Visualizing the Workflow
The following diagram illustrates the key steps in a typical experimental workflow for assessing the recovery of an internal standard in a solid sample matrix.
Establishing Limits of Detection and Quantification for Heptylbenzene-d20: A Comparative Guide
In the landscape of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of internal standards is paramount for achieving accurate and reliable quantification. Deuterated compounds, such as Heptylbenzene-d20, are often chosen for their chemical similarity to the analytes of interest and their distinct mass, which allows for clear differentiation in mass spectrometry. This guide provides a comprehensive comparison of this compound with other common deuterated internal standards for the purpose of establishing limits of detection (LOD) and limits of quantification (LOQ).
This document is intended for researchers, scientists, and drug development professionals who are tasked with validating analytical methods and ensuring their sensitivity and accuracy. The following sections detail the experimental protocols for determining LOD and LOQ, present comparative data for this compound and its alternatives, and provide visual representations of the underlying workflows and principles.
Experimental Protocols
The determination of LOD and LOQ is a critical step in method validation. Two primary methods are widely accepted: the Signal-to-Noise (S/N) ratio and the Calibration Curve method.
1. Signal-to-Noise (S/N) Ratio Method
This approach is based on the ratio of the analytical signal to the background noise.
-
Limit of Detection (LOD): The concentration of the analyte that produces a signal-to-noise ratio of 3:1 is generally accepted as the LOD.[1] This indicates that the signal is distinguishable from the background noise.
-
Limit of Quantification (LOQ): A signal-to-noise ratio of 10:1 is typically required to establish the LOQ.[1] At this level, the analyte can be quantified with an acceptable level of precision and accuracy.
Experimental Workflow for S/N Method:
-
Prepare a series of dilutions of the internal standard (this compound or alternatives) in the relevant matrix (e.g., plasma, urine, environmental sample extract).
-
Inject the dilutions into the LC-MS/MS or GC-MS system.
-
Determine the background noise by measuring the standard deviation of the baseline signal in a region close to the expected retention time of the analyte.
-
Measure the signal height of the analyte peak at each concentration.
-
Calculate the S/N ratio for each dilution.
-
Identify the concentrations that correspond to S/N ratios of 3 and 10 to determine the LOD and LOQ, respectively.
2. Calibration Curve Method
This method relies on the statistical analysis of a calibration curve constructed from a series of standards.
-
Limit of Detection (LOD): LOD = 3.3 * (σ / S)
-
Limit of Quantification (LOQ): LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of the regression lines.
-
S is the mean slope of the calibration curves.
Experimental Workflow for Calibration Curve Method:
-
Prepare a series of at least six non-zero calibration standards at the lower end of the expected concentration range.
-
Inject each standard multiple times (e.g., n=3) to obtain replicate measurements.
-
Construct a calibration curve by plotting the mean response against the concentration.
-
Perform a linear regression analysis to determine the slope (S) and the standard deviation of the y-intercept (σ).
-
Calculate the LOD and LOQ using the formulas above.
Data Presentation: A Comparative Analysis
The selection of an internal standard is often dictated by its performance in terms of sensitivity and the ability to achieve low detection and quantification limits. The following table summarizes hypothetical yet realistic performance data for this compound in comparison to commonly used alternatives, Benzene-d6 and Toluene-d8, in a typical bioanalytical assay using LC-MS/MS.
| Internal Standard | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) | Recovery (%) |
| This compound | 0.05 | 0.15 | >0.998 | 95 ± 5 |
| Benzene-d6 | 0.10 | 0.30 | >0.997 | 92 ± 7 |
| Toluene-d8 | 0.08 | 0.25 | >0.998 | 94 ± 6 |
Note: The data presented for this compound is based on expected performance relative to the established alternatives. Actual experimental results may vary depending on the specific analytical method and instrumentation.
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for LOD and LOQ determination using S/N and Calibration Curve methods.
Caption: Conceptual relationship between analyte signal, noise, LOD, and LOQ.
Conclusion
The determination of LOD and LOQ is a fundamental aspect of analytical method validation, ensuring that the method is sensitive and reliable for its intended purpose. While specific experimental data for this compound in the public domain is limited, its structural similarity to other commonly used deuterated internal standards suggests it is a viable and potentially superior option for many applications. Its higher molecular weight and longer alkyl chain can offer chromatographic advantages in certain methods.
The choice of an internal standard should always be guided by empirical data generated during method development and validation. By following the detailed protocols outlined in this guide, researchers can effectively establish the LOD and LOQ for this compound and objectively compare its performance to other alternatives, ultimately leading to more robust and reliable analytical methods.
References
Performance Evaluation of Heptylbenzene-d20 in Certified Reference Materials: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Heptylbenzene-d20 as an internal standard in certified reference materials (CRMs) for quantitative analytical methods. Its performance is evaluated against other commonly used deuterated non-polar internal standards, supported by representative experimental data and detailed protocols.
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry, particularly in regulated environments like drug development.[1][2] Their use is advocated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the accuracy and precision of bioanalytical methods.[1] A stable isotope-labeled internal standard (SIL-IS), like this compound, closely mimics the physicochemical properties of the target analyte, co-eluting during chromatography and exhibiting similar ionization efficiency.[3] This allows for effective correction of variability introduced during sample preparation and analysis, including matrix effects.[2][3]
Comparative Performance Data
While specific certified performance data for this compound is not widely published, the following tables present a summary of expected performance characteristics based on data from similar deuterated aromatic and alkylbenzene internal standards, such as Toluene-d8, Ethylbenzene-d10, and Naphthalene-d8. These values are representative of what can be expected from a well-validated GC-MS or LC-MS method.
Table 1: Linearity and Sensitivity
| Internal Standard | Typical Concentration Range (ng/mL) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (ng/mL) |
| This compound (Expected) | 1 - 2000 | > 0.995 | < 1.0 |
| Toluene-d8 | 5 - 2500 | > 0.99 | < 5.0[4] |
| Ethylbenzene-d10 | 1 - 1000 | > 0.99 | < 1.0 |
| Naphthalene-d8 | 1 - 1000 | > 0.99 | 14.6[5] |
Table 2: Accuracy and Precision
| Internal Standard | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| This compound (Expected) | Low QC | 90 - 110% | < 15% |
| Mid QC | 95 - 105% | < 10% | |
| High QC | 95 - 105% | < 10% | |
| Toluene-d8 | Multiple Levels | 97.3 - 101.8% | 3.2 - 7.5% |
| Ethylbenzene-d10 | Multiple Levels | 95 - 105% | < 10% |
| Naphthalene-d8 | Multiple Levels | 93.8 - 102.2%[5] | 4.3%[5] |
Table 3: Matrix Effect and Recovery
| Internal Standard | Matrix | Matrix Effect (%) | Recovery (%) |
| This compound (Expected) | Human Plasma | 85 - 115% | > 80% |
| Toluene-d8 | Air/Charcoal | Not specified | 75.0 - 98.2% |
| Ethylbenzene-d10 | Water | Not specified | > 85% |
| Naphthalene-d8 | Water | 85 - 115% | 93.8 - 102.2%[5] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful validation of an analytical method using an internal standard.[3] The following are generalized protocols for key experiments in the validation of this compound.
Protocol 1: Stock Solution and Working Standard Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Working Internal Standard Solution: Dilute the primary stock solution to a concentration that yields a significant but not saturating response in the mass spectrometer. This concentration should be consistent across all samples (calibrators, QCs, and unknowns).
-
Analyte Stock and Working Solutions: Prepare separate stock and working solutions for the target analyte(s) for spiking into calibration standards and quality control samples.
Protocol 2: Calibration Curve Preparation
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., human plasma, urine) with known concentrations of the analyte. A typical calibration curve consists of a blank, a zero sample (matrix with internal standard), and at least six non-zero concentration levels.
-
Add a constant volume of the this compound working internal standard solution to all calibration standards (except the blank) and samples.
Protocol 3: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the this compound working solution.[3]
-
Vortex briefly to mix.[3]
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).[3]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[3]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
Protocol 4: GC-MS Analysis (for non-polar volatile/semi-volatile analytes)
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable non-polar column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Splitless injection at a temperature appropriate for the analytes (e.g., 250°C).
-
Oven Temperature Program: An optimized temperature gradient to ensure separation of the analyte, internal standard, and any potential interferences.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for the analyte and this compound.
-
Protocol 5: Data Analysis
-
Integrate the peak areas for the analyte and this compound.[3]
-
Calculate the peak area ratio of the analyte to the internal standard.[3]
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is often used.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[3]
Visualizing the Workflow
The following diagrams illustrate the key processes in the evaluation and use of an internal standard like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Selecting Heptylbenzene-d20 in a New Analytical Method
For Researchers, Scientists, and Drug Development Professionals
In the development of robust and reliable analytical methods, particularly for quantitative analysis using mass spectrometry, the choice of an appropriate internal standard is of paramount importance. An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for variations in the analytical process, such as sample preparation, injection volume, and instrument response. This guide provides a comprehensive justification for the selection of Heptylbenzene-d20 as an internal standard in a new analytical method for the quantification of nonpolar, long-chain aromatic compounds.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely considered the "gold standard" in quantitative mass spectrometry.[1] A deuterated internal standard is a version of an analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The key advantage of a deuterated internal standard is its near-identical chemical and physical properties to the analyte.[2] This ensures that the internal standard and the analyte behave similarly during all stages of the analytical process, including extraction, chromatography, and ionization.[1] This co-elution and chemical similarity allow the deuterated standard to effectively compensate for variations that can occur at each stage of the analytical process.
Why this compound?
For the analysis of long-chain alkylbenzenes (LCABs) and other structurally similar nonpolar aromatic compounds, this compound presents itself as an ideal internal standard. LCABs are important in various fields, from environmental monitoring to industrial process control.[3] The justification for selecting this compound is rooted in the fundamental principles of internal standard selection:
-
Structural and Physicochemical Similarity: this compound is the deuterated analog of heptylbenzene, a nonpolar aromatic hydrocarbon with a seven-carbon alkyl chain. This makes it an excellent mimic for other long-chain alkylbenzenes or compounds with similar chromatographic behavior. Its nonpolar nature and volatility are well-suited for gas chromatography (GC) based methods.
-
Co-elution with Analytes: Due to its structural similarity to other long-chain alkylbenzenes, this compound is expected to have a retention time that is very close to, but slightly different from, the non-deuterated analytes of interest in a GC separation. This near co-elution is crucial for compensating for matrix effects, which can cause signal suppression or enhancement in the mass spectrometer.[1]
-
Mass Spectrometric Differentiation: The mass difference between this compound and the corresponding non-deuterated analyte is significant (20 amu), preventing any isotopic overlap or cross-talk in the mass spectrometer. This allows for clear and unambiguous quantification.
-
Chemical Inertness: Heptylbenzene is a stable and relatively inert compound, ensuring that the internal standard does not degrade or react during sample preparation and analysis.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an internal standard should be a carefully considered process. The following table compares the expected performance of this compound with other potential internal standards for the analysis of nonpolar, long-chain aromatic compounds.
| Feature | This compound (Deuterated) | Structural Analog (e.g., Octylbenzene) | Unrelated Compound (e.g., Naphthalene-d8) |
| Chemical & Physical Properties | Nearly identical to heptylbenzene. | Similar, but differences in chain length affect volatility and retention time. | Significantly different polarity and volatility. |
| Chromatographic Behavior | Co-elutes or elutes very close to analytes of similar chain length. | Different retention time. | Significantly different retention time. |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression or enhancement. | Moderate, as matrix effects can vary with retention time. | Poor, as it elutes in a different region of the chromatogram. |
| Recovery Correction | Excellent, as it mimics the analyte's behavior during extraction. | Good, but may have slightly different extraction efficiency. | Potentially poor if extraction efficiency is dependent on analyte structure. |
| Availability | Commercially available. | Commercially available. | Commercially available. |
| Cost | Generally higher. | Lower than deuterated standards. | Varies. |
Experimental Protocols
The following is a detailed methodology for a key experiment to validate the use of this compound as an internal standard in a GC-MS method for the analysis of long-chain alkylbenzenes.
Protocol: Validation of Linearity, Accuracy, and Precision
1. Preparation of Standards:
-
Primary Stock Solution (Analyte Mix): Prepare a stock solution of the target long-chain alkylbenzenes (e.g., hexylbenzene, octylbenzene, nonylbenzene) in a suitable solvent such as hexane or dichloromethane at a concentration of 1000 µg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the analyte mix primary stock solution. Spike each calibration standard with the this compound internal standard to a final concentration of 10 µg/mL. The concentration range of the analytes should cover the expected range in the samples.
2. Sample Preparation (for Accuracy and Precision):
-
Select a representative matrix (e.g., environmental water, soil extract, or a simulated matrix).
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations within the calibration range by spiking the matrix with the analyte mix.
-
Add the this compound internal standard to each QC sample to a final concentration of 10 µg/mL.
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/splitless injector at 280°C in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for each analyte and for this compound.
-
4. Data Analysis:
-
Linearity: Construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The curve should have a correlation coefficient (r²) of ≥ 0.995.
-
Accuracy: Analyze the QC samples and calculate the percent recovery of the known spiked amount. The mean accuracy should be within 85-115%.
-
Precision: Analyze five replicates of each QC sample concentration and calculate the relative standard deviation (RSD). The RSD should be ≤ 15%.
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical process for selecting an internal standard and the experimental workflow for a typical analysis using this compound.
References
Safety Operating Guide
Proper Disposal of Heptylbenzene-d20: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Heptylbenzene-d20, a deuterated aromatic hydrocarbon. The procedures outlined below are compiled from an analysis of safety data for the non-deuterated analogue, n-Heptylbenzene, and established best practices for the disposal of deuterated compounds and general laboratory hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with care in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that must align with institutional and regulatory guidelines. Laboratories in academic and research settings often operate under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from its point of generation to its final disposal.[4]
-
Waste Identification and Classification :
-
This compound must be classified as a hazardous waste. Based on the data for n-Heptylbenzene, it is categorized as hazardous to the aquatic environment.[1][2]
-
It is crucial to not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.
-
-
Waste Collection and Containerization :
-
Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure, tightly fitting cap to prevent leaks and evaporation.[5]
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution, such as the building and room number of generation.[5]
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[5][6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Federal regulations limit the amount of hazardous waste that can be accumulated in an SAA (typically up to 55 gallons of non-acutely hazardous waste).[6]
-
-
Request for Waste Pickup :
-
Once the waste container is full, or in accordance with your institution's policies (e.g., before reaching a certain fill level or after a specific time), contact your institution's EH&S department to arrange for a waste pickup.[6]
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Quantitative Data Summary
The following table summarizes key hazard information for n-Heptylbenzene, which should be considered when handling and disposing of this compound.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Hazardous to the aquatic environment, acute hazard |
| H400: Very toxic to aquatic life[1][2] | P273: Avoid release to the environment.[2] P391: Collect spillage.[2] P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should include a detailed waste management plan as part of the standard operating procedure (SOP). This plan should be reviewed and approved by the institution's EH&S department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EH&S department for any questions or clarification.
References
- 1. Heptylbenzene | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 4. nationalacademies.org [nationalacademies.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
